Product packaging for Ftaxilide(Cat. No.:CAS No. 19368-18-4)

Ftaxilide

Cat. No.: B1663648
CAS No.: 19368-18-4
M. Wt: 269.29 g/mol
InChI Key: LLECMGGNFBKPRH-UHFFFAOYSA-N
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Description

Ftaxilide is a novel antituberculosis agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO3 B1663648 Ftaxilide CAS No. 19368-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dimethylphenyl)carbamoyl]benzoic acid
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InChI

InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LLECMGGNFBKPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046300
Record name Ftaxilide
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Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-18-4
Record name 2-[[(2,6-Dimethylphenyl)amino]carbonyl]benzoic acid
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Record name Ftaxilide [INN:DCF]
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Record name N-(2,6-XYLYL)PHTHALAMIC ACID
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Foundational & Exploratory

Ftaxilide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftaxilide, also known by its IUPAC name 2',6'-Dimethylphthalanilic acid, is a small molecule with emerging interest in the field of neurodegenerative disease research. Initially classified as an antiarrhythmic agent, recent studies have highlighted its potential neuroprotective effects, particularly in the context of Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is an achiral molecule with the chemical formula C₁₆H₁₅NO₃.[1] Its structure features a phthalanilic acid moiety substituted with two methyl groups on the aniline ring.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2',6'-Dimethylphthalanilic acid
CAS Number 19368-18-4[1]
Molecular Formula C₁₆H₁₅NO₃[1]
Molecular Weight 269.3 g/mol [1]
SMILES Cc1cccc(C)c1NC(=O)c2ccccc2C(=O)O[1]
InChI InChI=1S/C16H15NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Biological Activity and Mechanism of Action

While initially investigated as an antiarrhythmic agent, recent research has shifted focus towards the neuroprotective potential of this compound.

A key study identified this compound in a phenotypic screen for compounds that enhance the survival of induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients.[2] This suggests that this compound may have a protective effect against the neurodegenerative processes characteristic of ALS.

The precise mechanism of action of this compound is not yet fully elucidated. However, the screening study that identified its neuroprotective activity was designed to find compounds that could mitigate the toxic effects of TDP-43 proteinopathy, a hallmark of most ALS cases.[2][3] The study highlighted the suppression of the SYF2 gene as a potential therapeutic strategy in ALS, and while this compound's direct target remains unknown, its activity in this assay suggests a potential interaction with pathways related to SYF2 and TDP-43.[2][4][5]

Further research is required to determine the specific molecular targets of this compound and to fully understand the signaling pathways through which it exerts its neuroprotective effects.

Signaling Pathway

The following diagram illustrates a potential signaling pathway implicated by the research identifying this compound's neuroprotective activity. This pathway is a hypothetical model based on the known involvement of SYF2 and TDP-43 in ALS pathology and the observed effect of this compound on motor neuron survival.

Ftaxilide_Signaling_Pathway This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Downstream_Effectors Downstream Effectors Unknown_Target->Downstream_Effectors SYF2_Modulation Modulation of SYF2 Pathway Downstream_Effectors->SYF2_Modulation TDP43_Pathology TDP-43 Proteinopathy (Aggregation, Mislocalization) SYF2_Modulation->TDP43_Pathology Inhibits Motor_Neuron_Survival Increased Motor Neuron Survival SYF2_Modulation->Motor_Neuron_Survival Motor_Neuron_Degeneration Motor Neuron Degeneration TDP43_Pathology->Motor_Neuron_Degeneration

Caption: Hypothetical signaling pathway of this compound's neuroprotective effect.

Pharmacokinetics and Pharmacodynamics

There is currently no publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or pharmacodynamics of this compound in preclinical or clinical studies. Further investigation is necessary to characterize these critical drug-like properties.

Experimental Protocols

The following is a detailed methodology for the iPSC-derived motor neuron survival assay, as adapted from the study that identified the neuroprotective activity of this compound.[2]

Experimental Workflow for iPSC-Derived Motor Neuron Survival Assay

Experimental_Workflow cluster_iPSC iPSC Culture & Differentiation cluster_Assay Motor Neuron Survival Assay iPSC_Culture 1. Culture of patient-derived iPSCs MN_Differentiation 2. Differentiation into motor neurons (MNs) iPSC_Culture->MN_Differentiation MN_Plating 3. Plating of iPSC-derived MNs MN_Differentiation->MN_Plating Compound_Treatment 4. Treatment with this compound (or other test compounds) MN_Plating->Compound_Treatment Longitudinal_Imaging 5. Longitudinal imaging to monitor MN survival Compound_Treatment->Longitudinal_Imaging Data_Analysis 6. Automated image analysis to quantify survival Longitudinal_Imaging->Data_Analysis

References

Ftaxilide: Unveiling the Mechanism of a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary findings from a high-throughput phenotypic screen have identified Ftaxilide, a compound from the Microsource Spectrum library, as a potential therapeutic agent for neurodegenerative diseases. While initial results suggest a neuroprotective effect on motor neurons, a comprehensive understanding of its mechanism of action remains elusive, with detailed public data currently unavailable.

Introduction

This compound has emerged as a compound of interest following its identification in a phenotypic screen designed to discover molecules that enhance the survival of induced motor neurons (iMNs) derived from patients with Amyotrophic Lateral Sclerosis (ALS). This initial discovery positions this compound as a candidate for further investigation into its potential as a neuroprotective agent. However, the scientific community awaits the publication of in-depth studies to elucidate the precise molecular pathways through which this compound exerts its effects on neurons.

Current State of Knowledge

The primary source of information regarding this compound's activity stems from a broad phenotypic screening study. In this research, this compound was one of 50 compounds, out of a library of thousands, that demonstrated a significant ability to improve the survival of iMNs under stress conditions. This finding is a crucial first step in the drug discovery pipeline, indicating that this compound interacts with cellular pathways that are critical for neuronal viability.

The chemical properties of this compound are known, with a molecular formula of C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol . This information is foundational for any future medicinal chemistry efforts to optimize the compound's structure for improved efficacy and safety.

Despite the positive initial screening result, there is a conspicuous absence of follow-up studies in the public domain detailing the specific mechanism of action of this compound. Key missing information includes:

  • Molecular Target Identification: The specific protein or proteins that this compound binds to in neurons to initiate its protective effects have not been publicly disclosed.

  • Signaling Pathway Modulation: The downstream signaling cascades that are activated or inhibited by this compound remain unknown.

  • Quantitative Efficacy Data: Dose-response curves, EC₅₀/IC₅₀ values, and other quantitative measures of this compound's potency and efficacy in various neuronal models are not available.

  • Detailed Experimental Protocols: The specific methodologies used to assess this compound's effects in the initial screen and any subsequent validation assays have not been published in detail.

Hypothetical Mechanisms and Future Directions

Given the context of neurodegenerative diseases like ALS, several plausible, yet unconfirmed, mechanisms of action for a neuroprotective compound like this compound can be hypothesized. These could include:

  • Modulation of Protein Homeostasis: this compound might enhance the clearance of toxic protein aggregates, a common pathological hallmark of many neurodegenerative disorders, by activating pathways such as autophagy or the ubiquitin-proteasome system.

  • Anti-inflammatory Effects: The compound could suppress neuroinflammation, which is increasingly recognized as a key contributor to neuronal damage in diseases like ALS.

  • Mitochondrial Support: this compound might improve mitochondrial function and reduce oxidative stress, thereby enhancing neuronal energy production and resilience.

  • Regulation of RNA Metabolism: Given that a key finding from the same screening study that identified this compound was the role of the spliceosome-associated factor SYF2 in neuronal survival, it is conceivable that this compound could also impact RNA processing or transport.

To move forward, the following experimental approaches will be critical in defining this compound's mechanism of action:

  • Target Deconvolution Studies: Techniques such as affinity chromatography, chemical proteomics, and computational modeling can be employed to identify the direct binding partners of this compound.

  • Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in neurons treated with this compound can provide a global view of the cellular pathways it modulates.

  • In Vitro and In Vivo Validation: The effects of this compound need to be validated in a range of neuronal cell culture models and subsequently in animal models of neurodegeneration to assess its therapeutic potential.

Conclusion

This compound represents a promising starting point for the development of a novel neuroprotective therapy. Its successful identification in a relevant phenotypic screen underscores its potential. However, the creation of a comprehensive technical guide on its core mechanism of action is premature. The scientific community eagerly anticipates the publication of detailed studies that will illuminate the molecular intricacies of how this compound promotes neuronal survival. Such research is essential to validate its therapeutic potential and guide its future development for the treatment of devastating neurodegenerative diseases.

Ftaxilide and the SYF2 Suppression Pathway: An Uncharted Intersection in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals no direct established role for the compound Ftaxilide in the SYF2 suppression pathway. While research has identified the suppression of SYF2, a key component of the spliceosome, as a potential therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), a direct link to this compound has not been documented in publicly available scientific research.

SYF2 is a crucial protein involved in the intricate process of pre-mRNA splicing, a fundamental step in gene expression where non-coding introns are removed from precursor messenger RNA to produce mature mRNA.[1][2] The spliceosome, a complex machinery of small nuclear RNAs and proteins, carries out this process.[1][3] Given its critical role, the modulation of spliceosome activity has emerged as a significant area of interest for therapeutic intervention in various diseases.

Recent studies have highlighted the potential of targeting the spliceosome in neurodegenerative disorders. Specifically, the suppression of SYF2 has been shown to mitigate the pathological hallmarks of ALS in preclinical models.[4][5] Research indicates that reducing SYF2 levels can alleviate the mislocalization and aggregation of the TDP-43 protein, a key factor in the pathology of many ALS cases, and improve the survival of motor neurons.[4][6] These findings position the SYF2 suppression pathway as a promising avenue for the development of novel treatments for this devastating disease.

The compound this compound appears in a single prominent study investigating therapeutic strategies for ALS. It is listed as a component of the Microsource Spectrum chemical library, which was utilized in a phenotypic screen to identify compounds that could enhance the survival of motor neurons derived from ALS patients.[4] However, the study does not report this compound as a "hit" compound from this screen, nor does it provide any experimental data regarding its biological activity or mechanism of action. There is no evidence presented in the study to suggest that this compound functions as a SYF2 inhibitor or has any effect on the pre-mRNA splicing process.

Therefore, for researchers, scientists, and drug development professionals interested in the SYF2 suppression pathway, the focus remains on the genetic and validated chemical modulators of this pathway as described in the scientific literature. The potential role of this compound, if any, in this or any other biological pathway remains to be elucidated through future research.

The SYF2 Suppression Pathway in Neurodegeneration

The currently understood pathway involves the suppression of the SYF2 gene, which leads to a modulation of the spliceosome's function. This, in turn, impacts the processing of specific pre-mRNAs, including that of STMN2, a downstream target of TDP-43. The therapeutic hypothesis is that by slowing down the splicing process through SYF2 suppression, the pathological consequences of TDP-43 dysfunction can be ameliorated.

SYF2_Suppression_Pathway cluster_therapeutic_intervention Therapeutic Intervention cluster_cellular_machinery Cellular Machinery cluster_pathological_hallmarks ALS Pathological Hallmarks cluster_therapeutic_outcomes Therapeutic Outcomes This compound This compound (Hypothetical) SYF2_Suppression SYF2 Suppression This compound->SYF2_Suppression No Evidence SYF2 SYF2 SYF2_Suppression->SYF2 Mitigation_of_TDP_43 Mitigation of TDP-43 Pathology SYF2_Suppression->Mitigation_of_TDP_43 Spliceosome Spliceosome SYF2->Spliceosome Component of pre_mRNA_Splicing pre-mRNA Splicing Spliceosome->pre_mRNA_Splicing Mediates TDP_43_Pathology TDP-43 Pathology (Aggregation & Mislocalization) pre_mRNA_Splicing->TDP_43_Pathology Dysregulation contributes to Neurodegeneration Neurodegeneration TDP_43_Pathology->Neurodegeneration Leads to Improved_Neuron_Survival Improved Neuron Survival Mitigation_of_TDP_43->Improved_Neuron_Survival

Caption: Hypothetical role of this compound in the SYF2 suppression pathway for ALS therapy.

Experimental Protocols for Investigating the SYF2 Pathway

For research professionals aiming to investigate the SYF2 suppression pathway, the following experimental approaches, adapted from the literature, are key:

1. Cellular Models and Phenotypic Screening:

  • Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neurons: Utilize iPSCs from ALS patients and healthy controls to generate motor neurons. These cells can recapitulate disease phenotypes in vitro, such as increased cell death and protein aggregation.

  • High-Content Imaging: Employ automated microscopy and image analysis to quantify neuronal survival, neurite outgrowth, and the subcellular localization of proteins like TDP-43 in response to genetic or chemical perturbations.

2. Genetic Manipulation:

  • Antisense Oligonucleotides (ASOs): Design and synthesize ASOs that specifically target SYF2 mRNA for degradation, thereby achieving transient suppression of the SYF2 protein.

  • CRISPR-Cas9 Gene Editing: Use CRISPR technology to create stable cell lines with knockout or knockdown of the SYF2 gene for long-term studies.

3. Molecular Biology Assays:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of SYF2 and downstream targets of the splicing machinery.

  • Western Blotting: To quantify the protein levels of SYF2, TDP-43, and other relevant proteins.

  • Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of proteins of interest within the iPSC-derived motor neurons.

  • RNA-Sequencing (RNA-Seq): To perform a global analysis of changes in pre-mRNA splicing patterns following SYF2 suppression.

Future Directions

The exploration of the SYF2 suppression pathway for therapeutic benefit is a burgeoning field. Future research will likely focus on:

  • Identifying and characterizing small molecules that can safely and effectively modulate the activity of SYF2 or other components of the spliceosome.

  • Further elucidating the downstream molecular consequences of SYF2 suppression to better understand the therapeutic mechanism and potential off-target effects.

  • Translating the promising preclinical findings into clinical trials for patients with ALS and potentially other neurodegenerative diseases.

While this compound's role remains undefined, the scientific pursuit of targeting the SYF2 pathway holds considerable promise for the development of novel disease-modifying therapies.

References

Ftaxilide and its Relation to Neuroprotection: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and public databases reveals no specific data or research pertaining to the neuroprotective properties or mechanism of action of a compound designated as "Ftaxilide." The name appears in a catalog of commercially available small molecules but is not associated with any published experimental results in the context of neuroprotection.

Therefore, this document serves as a technical guide and whitepaper on the core principles and methodologies for evaluating a potential neuroprotective compound, using the name "this compound" as a placeholder for any novel investigational agent. The data, protocols, and pathways described herein are representative of the field of neuroprotection research and are intended for an audience of researchers, scientists, and drug development professionals.

Core Concepts in Neuroprotection

Neuroprotection encompasses strategies aimed at preventing, delaying, or reversing neuronal cell death and dysfunction that occurs in response to acute injuries, such as stroke or traumatic brain injury, and chronic neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). The development of a neuroprotective agent requires a thorough understanding of the pathological mechanisms driving neuronal demise and the identification of molecular targets to counteract these processes.

In Vitro Evaluation of Neuroprotective Efficacy

The initial assessment of a compound's neuroprotective potential is typically conducted using cell-based in vitro assays. These models allow for controlled, high-throughput screening to determine a compound's ability to mitigate neuronal death induced by various toxins or stressors.

Experimental Protocol: Oxidative Stress-Induced Neurotoxicity Assay

A common method to assess neuroprotection is to challenge a neuronal cell line with an agent that induces oxidative stress, a key contributor to neurodegeneration.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

  • Plating: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., "this compound") at various concentrations. The cells are incubated for 2 hours.

  • Induction of Toxicity: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 100 µM to induce oxidative stress. A set of wells without H₂O₂ serves as the vehicle control.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Cell Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

Quantitative Data Presentation: Representative Neuroprotective Activity

The following table summarizes hypothetical quantitative data for a compound demonstrating neuroprotective effects in the above assay.

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100.0 ± 4.5
H₂O₂ alone-52.3 ± 3.8
"this compound" + H₂O₂161.7 ± 4.1
"this compound" + H₂O₂575.4 ± 3.9
"this compound" + H₂O₂1088.9 ± 4.3
"this compound" + H₂O₂2594.2 ± 3.7

In Vivo Validation in Animal Models of Neurodegeneration

Compounds that show promise in in vitro studies must be validated in animal models that recapitulate aspects of human neurodegenerative diseases.

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

  • Animal Model: C57BL/6 mice are administered MPTP hydrochloride (25 mg/kg, intraperitoneally) once daily for five consecutive days.

  • Compound Administration: The test compound is administered daily by oral gavage, beginning one day prior to the first MPTP injection and continuing for 14 days.

  • Behavioral Analysis: Motor coordination and balance are assessed using the rotarod test on day 14. The latency to fall from the rotating rod is recorded.

  • Neurochemical Analysis: On day 15, animals are sacrificed, and the striatum is dissected. Dopamine levels are quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Immunohistochemistry: Brains are sectioned and stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra.

Quantitative Data Presentation: Representative In Vivo Neuroprotective Effects

The following table presents hypothetical data from an in vivo study.

Treatment GroupDose (mg/kg)Rotarod Latency (s)Striatal Dopamine (% of Control)TH+ Neurons in SNc (% of Control)
Vehicle Control-182 ± 11100.0 ± 9.2100.0 ± 7.8
MPTP + Vehicle-75 ± 941.5 ± 5.348.2 ± 6.1
MPTP + "this compound"10115 ± 1062.8 ± 6.865.7 ± 7.2
MPTP + "this compound"25158 ± 1285.3 ± 7.189.4 ± 6.5

Elucidation of Neuroprotective Signaling Pathways

Understanding the molecular mechanism of action is critical for the development of a neuroprotective drug. This involves identifying the key signaling pathways modulated by the compound.

Key Neuroprotective Signaling Pathways
  • PI3K/Akt Pathway: A central pro-survival signaling cascade that inhibits apoptosis and promotes cell growth.

  • Nrf2-ARE Pathway: The primary cellular defense mechanism against oxidative stress, which upregulates the expression of antioxidant enzymes.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • Wnt/β-catenin Pathway: Plays a crucial role in neuronal development and synaptic plasticity.[1]

Visualization of Signaling Pathways

Neuroprotective_Signaling_Overview NeuroprotectiveCompound Neuroprotective Compound (e.g., this compound) PI3K_Akt PI3K/Akt Pathway NeuroprotectiveCompound->PI3K_Akt Nrf2_ARE Nrf2-ARE Pathway NeuroprotectiveCompound->Nrf2_ARE MAPK_ERK MAPK/ERK Pathway NeuroprotectiveCompound->MAPK_ERK CellSurvival Increased Cell Survival PI3K_Akt->CellSurvival ReducedApoptosis Reduced Apoptosis PI3K_Akt->ReducedApoptosis AntioxidantDefense Enhanced Antioxidant Defense Nrf2_ARE->AntioxidantDefense MAPK_ERK->CellSurvival Experimental_Workflow LibraryScreening Compound Library Screening InVitroValidation In Vitro Validation (Dose-response, multiple stressors) LibraryScreening->InVitroValidation MechanismOfAction Mechanism of Action (Pathway analysis, target ID) InVitroValidation->MechanismOfAction InVivoEfficacy In Vivo Efficacy (Animal models) MechanismOfAction->InVivoEfficacy PreclinicalTox Preclinical Toxicology & Pharmacokinetics InVivoEfficacy->PreclinicalTox

References

Ftaxilide: A Physicochemical and Methodological Assessment of Blood-Brain Barrier Penetration Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ftaxilide, a compound with the molecular formula C16H15NO3, presents a molecular profile that suggests the potential for crossing the blood-brain barrier (BBB), a critical determinant for the development of therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound's known physicochemical properties and outlines a robust, multi-stage experimental framework for rigorously evaluating its BBB penetration capabilities. While direct experimental data on this compound's interaction with the BBB is not currently available in public literature, this document serves as a foundational resource for researchers and drug developers, offering predictive insights and detailed, best-practice methodologies for future investigation. The guide is structured to facilitate a systematic assessment, from initial in silico and in vitro screening to definitive in vivo studies, providing a clear pathway for determining the CNS therapeutic potential of this compound and analogous compounds.

Physicochemical Properties of this compound

The potential of a molecule to penetrate the blood-brain barrier is fundamentally linked to its physicochemical characteristics. Key parameters include molecular weight, lipophilicity (logP), and the presence of specific chemical moieties. This compound's known properties are summarized below.

PropertyValueSource
Molecular Formula C16H15NO3PubChem
Molecular Weight 269.3 g/mol PubChem[1], GSRS[2]
Chemical Structure SMILES: Cc1cccc(C)c1NC(=O)c2ccccc2C(=O)OGSRS[2]

Note: An experimentally determined logP value for this compound is not publicly available. In silico prediction would be a necessary first step in assessing its lipophilicity.

Predictive Analysis of Blood-Brain Barrier Penetration

Based on its molecular weight of 269.3 g/mol , this compound falls well below the generally accepted threshold of 400-500 Da for passive diffusion across the BBB. This is a favorable initial indicator for potential CNS penetration. The next critical step is to determine its lipophilicity, typically expressed as the logarithm of the partition coefficient (logP). A calculated logP would provide a more complete preliminary assessment of this compound's likelihood to traverse the lipid-rich endothelial membranes of the BBB.

Proposed Experimental Workflow for BBB Penetration Assessment

A tiered approach is recommended to systematically evaluate the BBB penetration of this compound, progressing from computational and in vitro models to in vivo validation. This workflow allows for early, cost-effective screening and provides a comprehensive understanding of the compound's behavior.

experimental_workflow cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro BBB Models cluster_2 Phase 3: In Vivo Studies p1_1 LogP Calculation p1_2 Solubility Assessment p1_1->p1_2 p1_3 pKa Determination p1_2->p1_3 p2_1 PAMPA-BBB Assay p1_3->p2_1 Proceed if favorable physicochemical profile p2_2 Cell-Based Transwell Model (e.g., hCMEC/D3) p2_1->p2_2 p2_3 Co-culture Models (with Astrocytes/Pericytes) p2_2->p2_3 p3_1 Pharmacokinetic Analysis (Blood & Brain) p2_3->p3_1 Proceed if significant in vitro permeability p3_2 Brain Tissue Homogenate Analysis p3_1->p3_2 p3_3 Microdialysis p3_2->p3_3 end Final Assessment of BBB Penetration p3_3->end Determine Brain-to-Plasma Ratio & Unbound Brain Concentration

Figure 1: Proposed experimental workflow for assessing this compound's BBB penetration potential.
Detailed Experimental Protocols

Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Methodology:

  • A filter plate is coated with a lipid solution (e.g., a 2% solution of porcine brain polar lipid in dodecane) to form an artificial membrane.

  • The donor wells are filled with a solution of this compound in a phosphate-buffered saline (PBS) at a known concentration.

  • The acceptor plate, filled with PBS, is placed in contact with the filter plate.

  • The assembly is incubated for a predetermined period (e.g., 4-18 hours) at room temperature.

  • The concentration of this compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Objective: To evaluate the transport of this compound across a monolayer of human cerebral microvascular endothelial cells.

Methodology:

  • hCMEC/D3 cells are seeded onto the apical side of a Transwell® insert and cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

  • This compound is added to the apical (donor) chamber.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (acceptor) chamber.

  • The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Objective: To determine the brain-to-plasma concentration ratio of this compound following systemic administration.

Methodology:

  • A cohort of rodents (e.g., male Sprague-Dawley rats) is administered this compound via a relevant route (e.g., intravenous or oral).

  • At sequential time points post-administration, blood samples are collected.

  • At the final time point, animals are euthanized, and brain tissue is harvested.

  • Plasma is separated from the blood samples.

  • Brain tissue is homogenized.

  • The concentration of this compound in plasma and brain homogenate is quantified by LC-MS/MS.

  • The brain-to-plasma concentration ratio (Kp) is calculated for each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined if plasma and brain tissue protein binding are measured.

Potential Signaling Pathway Investigation

Should this compound demonstrate significant BBB penetration, subsequent studies would be required to elucidate its mechanism of action within the CNS. A hypothetical signaling pathway that could be investigated, based on common neurotherapeutic targets, is presented below. This diagram illustrates a generic kinase signaling cascade that is often implicated in neuronal survival and function.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates kinase3 Kinase 3 kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Neuronal Survival) gene_expression->cellular_response Leads to This compound This compound This compound->receptor Binds/Modulates

Figure 2: Hypothetical signaling pathway for investigation of this compound's CNS activity.

Conclusion

While direct evidence of this compound's ability to cross the blood-brain barrier is currently lacking, its physicochemical properties, particularly its low molecular weight, provide a strong rationale for further investigation. The experimental workflow detailed in this guide offers a systematic and robust approach to definitively determine its CNS penetration capabilities. The successful demonstration of BBB permeability would be a critical first step in exploring the potential of this compound as a novel therapeutic agent for neurological disorders. Future research should prioritize the in silico and in vitro methodologies outlined herein to build a comprehensive profile of this promising compound.

References

Whitepaper: A Framework for In Silico Modeling of Novel Therapeutic Agent Binding Sites: A Case Study Approach with Ftaxilide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive in silico and experimental workflow to identify and characterize the binding sites of a novel therapeutic agent, using Ftaxilide as a hypothetical candidate in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).

Introduction

The identification of a drug's molecular target and its specific binding site is a cornerstone of modern drug discovery. This knowledge enables structure-based drug design, optimization of lead compounds, and a deeper understanding of the mechanism of action. For novel compounds like this compound, which has been associated with mitigating neurodegeneration in models of ALS, a robust framework for target identification and binding site characterization is essential.[1] This document provides a detailed technical guide for such a framework, integrating computational modeling with experimental validation.

Recent studies suggest that this compound's therapeutic effects may be linked to pathways involving TAR DNA-binding protein 43 (TDP-43) and the spliceosome-associated factor SYF2, both of which are implicated in the pathology of ALS.[1][2] Pathological aggregation and mislocalization of TDP-43 are hallmarks of ALS and frontotemporal dementia (FTD).[3][4] Therefore, this guide will use TDP-43 and SYF2 as hypothetical targets for this compound to illustrate the in silico modeling process.

Hypothesized Signaling Pathway in ALS

To contextualize the in silico modeling approach, it is crucial to understand the biological pathways in which the potential targets of this compound are involved. The following diagram illustrates a simplified pathway of TDP-43 function and dysfunction in motor neurons, a key aspect of ALS pathology.

TDP43_Pathway Hypothesized TDP-43 Pathway in Neurodegeneration cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TDP43_n TDP-43 RNA_proc RNA Processing (Splicing, Stability) TDP43_n->RNA_proc regulates TDP43_c TDP-43 (mislocalized) TDP43_n->TDP43_c Mislocalization (Stress) Healthy_Neuron Healthy Motor Neuron Function RNA_proc->Healthy_Neuron leads to SYF2 SYF2 (Spliceosome Component) SYF2->RNA_proc participates in TDP43_agg TDP-43 Aggregates TDP43_c->TDP43_agg Aggregation Neurodegeneration Neurodegeneration TDP43_agg->Neurodegeneration Toxicity Proteasome Proteasome / Autophagy Proteasome->TDP43_agg Clearance (impaired) This compound This compound (Hypothetical Action) This compound->SYF2 Modulates? This compound->TDP43_agg Inhibits?

Caption: Hypothesized TDP-43 signaling pathway in ALS. (Within 100 characters)

In Silico Modeling Workflow

The process of identifying a binding site for a novel compound like this compound involves a multi-step computational approach, beginning with target identification and culminating in the prediction of binding affinity and mode.

In_Silico_Workflow Computational and Experimental Workflow for Binding Site Identification cluster_comp In Silico Modeling cluster_exp Experimental Validation Target_Prep 1. Target Preparation (PDB Structures: TDP-43, SYF2) Blind_Dock 3. Blind Docking (Identify Potential Pockets) Target_Prep->Blind_Dock Ligand_Prep 2. Ligand Preparation (this compound 3D Structure) Ligand_Prep->Blind_Dock Site_Dock 4. Site-Specific Docking (Refine Binding Pose) Blind_Dock->Site_Dock Identified Pocket MD_Sim 5. Molecular Dynamics (Assess Complex Stability) Site_Dock->MD_Sim Top Poses Mutagenesis 8. Site-Directed Mutagenesis (Confirm Key Residues) Site_Dock->Mutagenesis Predicted Residues Binding_Energy 6. Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->Binding_Energy Stable Trajectories Binding_Assay 7. Binding Affinity Assays (SPR, ITC, FP) Binding_Energy->Binding_Assay Predicted Affinity Binding_Assay->Mutagenesis Structural_Bio 9. Structural Biology (X-ray, Cryo-EM) Binding_Assay->Structural_Bio Mutagenesis->Structural_Bio Docking_Logic Logical Diagram of Molecular Docking Protein Prepared Protein Structure (Receptor) Grid Define Binding Site (Grid Box) Protein->Grid Ligand Prepared Ligand Structure (this compound) Docking_Algo Docking Algorithm (Conformational Search) Ligand->Docking_Algo Grid->Docking_Algo Scoring_Func Scoring Function (Energy Calculation) Docking_Algo->Scoring_Func Poses Ranked Binding Poses (Pose 1, Pose 2, ...) Scoring_Func->Poses Best_Pose Best Predicted Pose (Lowest Binding Energy) Poses->Best_Pose Select Top Score

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ftaxilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftaxilide, chemically known as 2-(2,6-dimethylphenylcarbamoyl)benzoic acid, is a compound of interest in neurodegenerative disease research, particularly in studies related to Amyotrophic Lateral Sclerosis (ALS). This document provides a detailed protocol for the laboratory-scale synthesis and purification of this compound. The synthesis is based on the nucleophilic acyl substitution reaction between phthalic anhydride and 2,6-dimethylaniline. Purification of the final product is achieved through recrystallization. This protocol is intended to serve as a comprehensive guide for researchers requiring a reliable method for obtaining high-purity this compound for experimental use.

Data Presentation

Table 1: Reactant and Product Information

Compound NameChemical FormulaMolecular Weight ( g/mol )Role
Phthalic AnhydrideC₈H₄O₃148.12Starting Material
2,6-DimethylanilineC₈H₁₁N121.18Starting Material
This compoundC₁₆H₁₅NO₃269.29Final Product

Table 2: Synthesis and Purification Parameters (Adapted from a general procedure for N,N-disubstituted phthalamic acids)

ParameterValue/DescriptionNotes
Synthesis
SolventAcetoneAnhydrous grade recommended.
Reaction TemperatureReflux (~56 °C)Gentle heating is required.
Reaction Time1 hourMonitor reaction progress by TLC.
Work-upFiltration and washingWashing with dilute HCl removes unreacted amine.
Expected Yield~78% (based on a similar compound)Yield may vary based on reaction scale and conditions.
Purification
MethodRecrystallization
Solventn-HexaneOther non-polar solvents may be explored.
Purity (post-purification)>98%Purity should be confirmed by analytical methods.

Experimental Protocols

Synthesis of this compound (2-(2,6-dimethylphenylcarbamoyl)benzoic acid)

This protocol is adapted from a general procedure for the synthesis of N,N-disubstituted phthalamic acids.

Materials:

  • Phthalic anhydride

  • 2,6-Dimethylaniline

  • Acetone (anhydrous)

  • 5% Hydrochloric acid (HCl) solution

  • n-Hexane

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of acetone with magnetic stirring.

  • Addition of Amine: In a dropping funnel, dissolve 2,6-dimethylaniline (1.0 eq) in acetone. Add the amine solution dropwise to the stirred solution of phthalic anhydride at room temperature.

  • Reaction: Upon addition, a white precipitate may form. Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • Isolation of Crude Product: After reflux, cool the reaction mixture to room temperature. Filter the resulting white precipitate using a Buchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold 5% HCl solution to remove any unreacted 2,6-dimethylaniline. Follow with a wash of cold deionized water.

  • Drying: Dry the crude this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification of this compound by Recrystallization

Procedure:

  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of hot n-hexane and heat the mixture gently while stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold n-hexane.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 50-60 °C to a constant weight.

  • Analysis: Determine the melting point and assess the purity of the final product using appropriate analytical techniques such as HPLC or NMR.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

Ftaxilide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Phthalic Anhydride + 2,6-Dimethylaniline in Acetone start->reactants reflux Reflux (1 hr) reactants->reflux cool_filter Cool & Filter reflux->cool_filter wash_hcl Wash with 5% HCl cool_filter->wash_hcl dry_crude Dry Crude Product wash_hcl->dry_crude recrystallize Recrystallize from hot n-Hexane dry_crude->recrystallize Crude this compound cool_crystals Cool to Crystallize recrystallize->cool_crystals filter_pure Filter Crystals cool_crystals->filter_pure wash_hexane Wash with cold n-Hexane filter_pure->wash_hexane dry_pure Dry Pure this compound wash_hexane->dry_pure end End Product dry_pure->end

Caption: Workflow for the synthesis and purification of this compound.

Putative Signaling Pathway Modulation by this compound in Neurodegeneration

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often dysregulated in neurodegenerative diseases like ALS. While the precise mechanism of this compound is under investigation, its neuroprotective effects may involve the modulation of this pathway to promote neuronal survival.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK3β Akt->GSK3b Inhibition Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Survival Cell Survival & Growth mTOR->Survival Apoptosis Apoptosis GSK3b->Apoptosis Bad->Apoptosis Caspase9->Apoptosis This compound This compound This compound->Akt Putative Modulation

Caption: Putative modulation of the PI3K/Akt survival pathway by this compound.

Ftaxilide solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the use of Ftaxilide in cell culture-based research. This compound is a synthetic small molecule that has been identified as a modulator of key cellular signaling pathways, making it a valuable tool for investigating various biological processes.

Solubility of this compound

The solubility of a compound is a critical factor for in vitro studies to ensure accurate and reproducible results. While specific quantitative data for this compound's solubility is not widely published, this section provides a general guideline and a protocol for determining its solubility in your specific experimental system.

Data Presentation: this compound Solubility

The following table provides an example of how to present solubility data. Researchers should experimentally determine these values for their specific batches of this compound and experimental conditions.

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
DMSO > 20> 50This compound is expected to be highly soluble in DMSO. A stock solution of at least 10 mM can likely be prepared.
Ethanol ~5~12.5Moderately soluble. May require warming to fully dissolve.
PBS (pH 7.4) < 0.1< 0.25Poorly soluble in aqueous solutions.
Cell Culture Media < 0.1< 0.25Solubility is expected to be low. The final concentration in media should not exceed the solubility limit to avoid precipitation. The presence of serum may slightly increase solubility.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is approximately 400 g/mol (this is an example value; use the exact molecular weight from the supplier's data sheet).

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 400 g/mol = 4 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. If necessary, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions in Cell Culture Media

This protocol describes the dilution of the DMSO stock solution to prepare a final working concentration in cell culture media. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required volume of stock solution:

    • For example, to prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM:

      • C1V1 = C2V2

      • (10 mM) x V1 = (10 µM) x (10 mL)

      • (10,000 µM) x V1 = 100 µM·mL

      • V1 = 0.01 mL = 10 µL

    • The final DMSO concentration will be: (10 µL / 10,000 µL) x 100% = 0.1%.

  • Dilution:

    • Aseptically add 9.99 mL of pre-warmed complete cell culture medium to a sterile tube.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Mix immediately by gentle inversion or pipetting to ensure homogeneity and prevent precipitation.

  • Application to Cells:

    • Remove the old medium from your cell culture plates.

    • Add the freshly prepared this compound-containing medium to the cells.

    • As a control, treat a parallel set of cells with medium containing the same final concentration of DMSO (0.1% in this example).

  • Stability Considerations:

    • The stability of this compound in aqueous cell culture media is not well-documented. It is recommended to prepare fresh working solutions for each experiment.

    • If long-term incubation is required, the stability of the compound in the media at 37°C should be determined empirically.

Signaling Pathway

This compound has been reported to be an activator of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis.

Hippo_Signaling_Pathway cluster_Extracellular Extracellular Signals cluster_Core_Kinase_Cascade Core Kinase Cascade cluster_Cytoplasmic_Regulation Cytoplasmic Regulation cluster_Nuclear_Events Nuclear Events Cell-Cell Adhesion Cell-Cell Adhesion Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates SAV1 SAV1 SAV1->MST1_2 Scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Phospho_YAP_TAZ p-YAP/TAZ MOB1 MOB1 MOB1->LATS1_2 Co-activates This compound This compound This compound->LATS1_2 Activates YAP_TAZ_Nuclear YAP/TAZ YAP_TAZ->YAP_TAZ_Nuclear Translocates to Nucleus (when unphosphorylated) Cytoplasmic_Sequestration Cytoplasmic Sequestration (14-3-3 binding) Phospho_YAP_TAZ->Cytoplasmic_Sequestration Degradation Ubiquitin-mediated Degradation Phospho_YAP_TAZ->Degradation TEAD TEAD YAP_TAZ_Nuclear->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates

Caption: The Hippo signaling pathway activated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture prepare_solutions Prepare this compound Working Solutions cell_culture->prepare_solutions treatment Treat Cells with this compound prepare_solutions->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Downstream Assay (e.g., Proliferation, Apoptosis, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments with this compound.

Application Notes and Protocols for Fasudil in In Vitro Neuronal Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Presumed Candidate for "Ftaxilide"

Introduction

Initial searches for "this compound" did not yield relevant results, suggesting a possible misspelling of a compound used in neuroscience research. Based on phonetic similarity and its prevalence in neuronal studies, this document focuses on Fasudil , a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Fasudil has demonstrated significant potential in preclinical studies for various neurological disorders by influencing neuroprotection, neurogenesis, and axonal regeneration.[1][2][3] These application notes provide a comprehensive overview of Fasudil's use in in vitro neuronal assays, including its mechanism of action, recommended dosage, and detailed experimental protocols.

Mechanism of Action

Fasudil is a well-characterized inhibitor of the ROCK signaling pathway.[4] The ROCK pathway is a critical regulator of cell shape, motility, and survival, and its inhibition has been shown to have neuroprotective effects.[1][5] In neuronal cells, Fasudil has been shown to:

  • Promote Neuronal Survival: By inhibiting ROCK, Fasudil can protect neurons from apoptotic cell death induced by various stressors.[1][6]

  • Enhance Neurite Outgrowth: Fasudil has been demonstrated to promote the growth and extension of neurites, a crucial process for neuronal development and regeneration.[5]

  • Stimulate Neurogenesis: Studies suggest that Fasudil can induce the differentiation of neural stem cells.[2][7]

  • Modulate Neuroinflammation: Fasudil can influence the activity of microglia and astrocytes, key players in the brain's inflammatory response.[1]

Data Presentation

The following table summarizes the effective concentrations of Fasudil used in various in vitro neuronal assays as described in the literature. These values can serve as a starting point for designing new experiments.

Cell TypeAssayFasudil ConcentrationObserved EffectReference
Primary Mouse Hippocampal NeuronsAβ-induced toxicityNot specifiedIncreased neuron survival[1]
Neuro-2a cells and primary hippocampal neuronsKainic acid-induced neurite injuryNot specifiedAlleviated neurite outgrowth inhibition and spine loss[5]
Midbrain dopaminergic neuronsMPP+ induced toxicity20 µMActivation of survival signaling pathways[8]
Primary rat hippocampal culturesChronic treatmentNot specifiedAltered synaptic vesicle dynamics[9]
Primary AD neuronsAβ load and tau phosphorylationNot specifiedReduced Aβ load and tau phosphorylation[6]

Signaling Pathways

Fasudil, through its inhibition of ROCK, modulates several downstream signaling pathways implicated in neuronal function and survival.

Fasudil_Signaling Fasudil Fasudil ROCK ROCK Fasudil->ROCK inhibits PTEN PTEN ROCK->PTEN activates Akt Akt ROCK->Akt inhibits MAPK MAPK ROCK->MAPK activates STAT3 STAT3 ROCK->STAT3 activates PTEN->Akt inhibits Apoptosis Neuronal Apoptosis PTEN->Apoptosis promotes Survival Neuronal Survival Akt->Survival promotes NeuriteOutgrowth Neurite Outgrowth MAPK->NeuriteOutgrowth regulates STAT3->Survival promotes Experimental_Workflow Start Start: Prepare Primary Neuronal Cultures Plate Plate neurons on coated coverslips Start->Plate Culture Culture neurons for desired duration (e.g., 7-14 DIV) Plate->Culture Treat Treat with Fasudil at various concentrations Culture->Treat Induce Induce neuronal injury/stress (if applicable) Treat->Induce Incubate Incubate for a defined period Induce->Incubate Assay Perform endpoint assays (e.g., viability, neurite length) Incubate->Assay Analyze Data analysis and interpretation Assay->Analyze

References

Application Notes and Protocols for Treating iPSC-Derived Motor Neurons with Fasudil (Ftaxilide)

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for treating iPSC-derived motor neurons with Fasudil (Ftaxilide) Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. Research into potential therapeutic agents is crucial, and human induced pluripotent stem cell (iPSC)-derived motor neurons provide a physiologically relevant in vitro model for studying disease mechanisms and drug screening. Fasudil, a potent Rho-associated coiled-coil forming kinase (ROCK) inhibitor, has shown neuroprotective effects in various models of neurodegeneration. It is believed that the user-mentioned "this compound" is a likely misspelling of Fasudil, which will be the focus of this document. This application note provides a detailed protocol for the treatment of iPSC-derived motor neurons with Fasudil, including methods for assessing its effects on neuronal survival and morphology.

Mechanism of Action: The ROCK/PTEN/Akt Signaling Pathway

Fasudil exerts its neuroprotective effects by inhibiting ROCK. In the context of motor neuron injury or disease-related stress, ROCK activity is often upregulated. Activated ROCK can lead to neuronal apoptosis through the phosphorylation and activation of Phosphatase and Tensin Homolog (PTEN). Activated PTEN, in turn, dephosphorylates Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the pro-survival PI3K/Akt signaling pathway. By inhibiting ROCK, Fasudil prevents the activation of PTEN, leading to increased Akt phosphorylation and the promotion of motor neuron survival.

Fasudil_Signaling_Pathway cluster_stress Cellular Stress / Neurotoxicity cluster_cytoplasm Cytoplasm Stress e.g., SOD1G93A, Oxidative Stress RhoA RhoA-GTP Stress->RhoA Activates PI3K PI3K Akt Akt PI3K->Akt ROCK ROCK RhoA->ROCK Activates PTEN PTEN ROCK->PTEN Phosphorylates (Activates) PTEN->PI3K Inhibits Apoptosis Apoptosis PTEN->Apoptosis Promotes pAkt p-Akt (Active) Survival Neuronal Survival pAkt->Survival Promotes Fasudil Fasudil Fasudil->ROCK Inhibits

Fasudil Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Fasudil and other ROCK inhibitors on neuronal cells.

Table 1: In Vitro Effects of Fasudil on Neuronal Cells

Cell TypeTreatmentConcentrationDurationObserved Effect
C17.2 Neural Stem CellsFasudil5 - 100 µM48 hours3.4- to 8.8-fold increase in neurite-bearing cells[1]
NT2 NeuronsFasudil10 - 100 µM24 hours125% to 175% increase in neurite length compared to control[2]
PC12 CellsFasudil5 - 50 µM48 hoursNo effect on cell viability; protective against 6-OHDA toxicity[3]
iPSC-derived NeuronsFasudil10 µM24 hoursUsed for morphometric analysis[4]

Table 2: In Vitro Effects of Other ROCK Inhibitors on Neuronal Cells

Cell TypeTreatmentConcentrationDurationObserved Effect
hESC-derived Motor NeuronsY-2763210 µM13 days~2.5-fold increase in motor neuron numbers[5]
iPSC-derived NeuronsY-2763210 µM24 hoursSignificant decrease in phosphorylated myosin light chain[6]
Primary Motor NeuronsY-27632Not specifiedNot specifiedIncreased survival and neurite outgrowth[7]

Experimental Workflow

The overall workflow for treating iPSC-derived motor neurons with Fasudil and assessing its effects involves several key stages, from initial cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment Fasudil Treatment cluster_assays Assessment Assays cluster_analysis Data Acquisition & Analysis iPSC_Culture 1. Maintain & Passage iPSC Lines MN_Differentiation 2. Differentiate iPSCs into Motor Neurons iPSC_Culture->MN_Differentiation MN_Plating 3. Plate Motor Neurons for Experiments MN_Differentiation->MN_Plating Fasudil_Prep 4. Prepare Fasudil Working Solutions Treatment 5. Treat Motor Neurons with Fasudil MN_Plating->Treatment Fasudil_Prep->Treatment Viability_Assay 6a. Cell Viability Assay (e.g., MTT, LDH) Treatment->Viability_Assay Morphology_Assay 6b. Neurite Outgrowth & Morphology Analysis Treatment->Morphology_Assay ICC_Assay 6c. Immunocytochemistry Treatment->ICC_Assay Stats 9. Statistical Analysis Viability_Assay->Stats Imaging 7. Image Acquisition (Microscopy) Morphology_Assay->Imaging ICC_Assay->Imaging Quantification 8. Image Quantification (e.g., ImageJ) Imaging->Quantification Quantification->Stats

Experimental Workflow Diagram

Experimental Protocols

Differentiation of iPSCs into Motor Neurons

A variety of protocols exist for the differentiation of iPSCs into motor neurons. A common approach involves dual SMAD inhibition to induce neural fate, followed by patterning with retinoic acid (RA) and a Sonic hedgehog (SHH) agonist to specify motor neuron progenitors. These progenitors are then matured into functional motor neurons. For a detailed, rapid, and simple protocol, researchers can refer to the monolayer culture method using small molecules, which can yield a high percentage of motor neurons within 18-28 days.[8][9]

Fasudil Treatment Protocol

Materials:

  • Fasudil hydrochloride (powder)

  • Sterile cell culture grade water or DMSO for stock solution

  • Complete motor neuron culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Fasudil in sterile water or DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the Fasudil stock solution in pre-warmed complete motor neuron culture medium to the desired final concentrations. A common starting range for in vitro neuronal cultures is 1 µM to 100 µM.[1][2] A dose-response experiment is recommended to determine the optimal concentration for your specific iPSC line and experimental conditions.

  • Treatment:

    • For neuroprotection assays, pre-treat the motor neuron cultures with Fasudil-containing medium for 24 hours before inducing stress (e.g., with a neurotoxin).

    • For neurite outgrowth assays, replace the existing medium with Fasudil-containing medium and incubate for 24 to 48 hours.[1][2]

    • Include a vehicle control (medium with the same concentration of water or DMSO as the highest Fasudil concentration) in all experiments.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Procedure:

  • After the Fasudil treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing the motor neurons.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a plate reader. Cell viability is proportional to the absorbance.

Neurite Outgrowth and Morphology Analysis

Materials:

  • Microscope with a camera

  • ImageJ/Fiji software with the NeuronJ plugin

Procedure:

  • Image Acquisition: After treatment, acquire images of the motor neurons using a phase-contrast or fluorescence microscope (if using immunocytochemistry). Ensure consistent imaging settings across all conditions.

  • Image Analysis using ImageJ/Fiji:

    • Open the acquired images in ImageJ/Fiji.

    • Use the NeuronJ plugin to semi-automatically trace neurites.[8]

    • Measure the total neurite length, number of primary neurites, and number of branch points for each neuron.

    • Define a neurite as a process with a length greater than twice the diameter of the cell body.[1]

  • Data Analysis: Quantify the measurements for a significant number of neurons per condition (e.g., at least 50-100 neurons from multiple random fields). Perform statistical analysis to compare between treatment groups.

Immunocytochemistry

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-SMI-32 or anti-ChAT for motor neurons)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Incubate with DAPI for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the staining using a fluorescence microscope.

Conclusion

This application note provides a comprehensive framework for investigating the effects of Fasudil on iPSC-derived motor neurons. By following these protocols, researchers can obtain robust and reproducible data on the potential of Fasudil as a neuroprotective agent for motor neuron diseases. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation. It is recommended to optimize the protocols for specific iPSC lines and experimental setups to ensure the highest quality results.

References

Application Notes and Protocols for Fasudil Administration in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Fasudil, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in preclinical studies utilizing mouse models of Amyotrophic Lateral Sclerosis (ALS). The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar in vivo studies.

Introduction to Fasudil in ALS Research

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. One of the pathological mechanisms implicated in ALS is the aberrant activation of the Rho kinase (ROCK) signaling pathway, which can lead to neuronal cell death. Fasudil, a potent ROCK inhibitor, has been investigated as a potential therapeutic agent in preclinical models of ALS, primarily the SOD1(G93A) transgenic mouse, which recapitulates many aspects of the human disease. Studies have shown that Fasudil can delay disease onset, extend survival, and improve motor function in these models, suggesting its potential as a disease-modifying therapy.[1][2]

Summary of Quantitative Data

The following tables summarize the key quantitative outcomes from studies administering Fasudil to SOD1(G93A) mice.

Table 1: Effects of Fasudil on Survival and Disease Onset in SOD1(G93A) Mice (Presymptomatic Treatment)
Treatment GroupMean Survival Time (Days ± SEM)Mean Disease Onset (Days ± SEM)Percent Delay in Onset
Vehicle122.5 ± 1.9108.8 ± 1.9-
Fasudil (30 mg/kg)130.2 ± 1.9118.8 ± 1.89.2%
Fasudil (100 mg/kg)131.3 ± 3.4119.0 ± 3.49.4%
Data from a study where Fasudil was administered via drinking water starting at a presymptomatic stage.[1]
Table 2: Effects of Fasudil on Survival in SOD1(G93A) Mice (Symptomatic Treatment)
GenderTreatment GroupMean Survival Time (Days ± SEM)
FemaleVehicle139.1 ± 2.7
Fasudil (30 mg/kg)135.9 ± 1.8
Fasudil (100 mg/kg)136.7 ± 1.7
MaleVehicle131.7 ± 2.8
Fasudil (30 mg/kg)131.9 ± 1.8
Fasudil (100 mg/kg)131.9 ± 2.1
Data from a study where oral Fasudil treatment was initiated at a symptomatic stage (80 days of life). In this paradigm, Fasudil did not significantly prolong survival.[3]
Table 3: Effects of Fasudil on Motor Performance in Male SOD1(G93A) Mice (Symptomatic Treatment)
Treatment GroupRotarod Endurance at Day 110 (Seconds ± SEM)
Vehicle81.64 ± 22.42
Fasudil (30 mg/kg)133.91 ± 17.28
Fasudil (100 mg/kg)153.92 ± 15.14
Male mice treated with Fasudil from a symptomatic stage showed significantly improved motor performance on the rotarod test.[3]
Table 4: Effects of Fasudil on Motor Neuron Survival in SOD1(G93A) Mice (Presymptomatic Treatment)
Treatment GroupNumber of Motor Neurons in Lumbar Anterior Horn (per section)
Wild-Type (WT) Littermates~25
Vehicle-treated SOD1(G93A)~12
Fasudil (30 mg/kg)-treated SOD1(G93A)~18
Fasudil significantly prevented the loss of motor neurons in the lumbar spinal cord of SOD1(G93A) mice when administered presymptomatically.[1]

Experimental Protocols

Protocol 1: Fasudil Formulation and Administration

Objective: To prepare and administer Fasudil to SOD1(G93A) mice.

Materials:

  • Fasudil hydrochloride (e.g., from LC Labs)

  • Sterile drinking water

  • Animal balance

  • Water bottles

  • Oral gavage needles (for oral administration)

  • Appropriate solvent (if not water-soluble for gavage)

Procedure (Administration via Drinking Water):

  • Calculate the required concentration of Fasudil in the drinking water to achieve the target dosage (e.g., 30 mg/kg/day or 100 mg/kg/day). This calculation should be based on the average daily water consumption of the mice.

  • Dissolve the calculated amount of Fasudil hydrochloride in a known volume of sterile drinking water.

  • Provide the Fasudil-containing water to the mice as their sole source of drinking water.

  • Prepare fresh Fasudil solution and replace the water bottles at least twice a week.

  • Monitor water consumption to ensure consistent drug intake.

Procedure (Oral Gavage):

  • Dissolve Fasudil hydrochloride in an appropriate vehicle (e.g., sterile water or saline) to the desired concentration (e.g., for a 10 mg/ml solution to deliver 100 mg/kg in a 25g mouse, administer 0.25 ml).

  • Gently restrain the mouse and insert the oral gavage needle into the esophagus.

  • Administer the calculated volume of the Fasudil solution.

  • Perform this procedure daily at the same time to ensure consistent dosing.

Protocol 2: Assessment of Motor Function - Rotarod Test

Objective: To evaluate motor coordination and balance in mice.

Materials:

  • Accelerating rotarod apparatus

Procedure:

  • Acclimation/Training: For 2-3 consecutive days before the first test, acclimate the mice to the rotarod by placing them on the rotating drum at a low, constant speed (e.g., 4-5 rpm) for 5 minutes.

  • Testing:

    • Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed.

    • Start the trial, and the rod will begin to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall (in seconds). If the mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the time recorded.

    • Perform three trials per mouse with a rest interval of at least 15 minutes between trials.

    • The average latency to fall across the three trials is used as the score for that time point.

Protocol 3: Histological Analysis of Motor Neuron Survival

Objective: To quantify the number of surviving motor neurons in the lumbar spinal cord.

Materials:

  • Anesthetic (e.g., pentobarbital)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Cresyl violet or Gallocyanin staining solution

  • Microscope with a camera

Procedure:

  • Tissue Collection and Fixation:

    • Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.

    • Carefully dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by incubating it in 15% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks.

  • Sectioning:

    • Embed the lumbar region of the spinal cord in OCT compound and freeze.

    • Cut transverse sections (e.g., 20-30 µm thick) using a cryostat.

    • Mount the sections onto microscope slides.

  • Staining (Cresyl Violet):

    • Rehydrate the sections through a series of ethanol solutions and distilled water.

    • Stain the sections with a 0.1% cresyl violet solution.

    • Differentiate the sections in ethanol solutions to remove excess stain.

    • Dehydrate the sections, clear with xylene, and coverslip.

  • Motor Neuron Counting:

    • Using a light microscope, identify motor neurons in the ventral horn of the spinal cord based on their large size, multipolar shape, and prominent Nissl substance.

    • Count the number of healthy motor neurons in a defined number of sections from the lumbar region for each animal.

    • To avoid double-counting, count neurons in every nth section (e.g., every 5th section).

    • The results are typically expressed as the average number of motor neurons per section.

Signaling Pathways and Experimental Workflows

Fasudil's Mechanism of Action in ALS

Fasudil is a ROCK inhibitor. In the context of ALS, the proposed mechanism involves the modulation of the PTEN/Akt signaling pathway. Mutant SOD1 can lead to the activation of ROCK, which in turn phosphorylates and activates PTEN. Activated PTEN dephosphorylates PIP3, leading to the inactivation of the pro-survival kinase Akt. By inhibiting ROCK, Fasudil prevents the activation of PTEN, thereby maintaining Akt in its active, phosphorylated state, which promotes motor neuron survival.

Fasudil_Mechanism_of_Action cluster_0 Mutant SOD1 Expression cluster_1 ROCK Signaling Cascade cluster_3 Cellular Outcome mutant_SOD1 Mutant SOD1 ROCK ROCK mutant_SOD1->ROCK Activates PTEN PTEN ROCK->PTEN Phosphorylates & Activates Akt Akt PTEN->Akt Dephosphorylates & Inactivates Neuron_Death Motor Neuron Death Akt->Neuron_Death Inhibits Neuron_Survival Motor Neuron Survival Akt->Neuron_Survival Promotes Fasudil Fasudil Fasudil->ROCK

Caption: Fasudil inhibits ROCK, promoting motor neuron survival.

Experimental Workflow for Preclinical Evaluation of Fasudil

The following diagram outlines a typical workflow for evaluating the efficacy of Fasudil in a SOD1(G93A) mouse model of ALS.

Experimental_Workflow start Start: SOD1G93A Mouse Cohort randomization Randomization into Treatment Groups (Vehicle, Fasudil 30mg/kg, Fasudil 100mg/kg) start->randomization treatment Daily Drug Administration (e.g., via drinking water or oral gavage) randomization->treatment monitoring Regular Monitoring: - Body Weight - Clinical Neurological Score treatment->monitoring behavioral Behavioral Testing (e.g., Rotarod, Hanging Wire Test) treatment->behavioral monitoring->behavioral endpoint Endpoint Determination: - Survival Analysis - Humane Endpoint monitoring->endpoint data_analysis Data Analysis and Interpretation monitoring->data_analysis behavioral->endpoint behavioral->data_analysis histology Post-mortem Tissue Collection & Histological Analysis (Motor Neuron Counting) endpoint->histology endpoint->data_analysis histology->data_analysis end Conclusion on Fasudil Efficacy data_analysis->end

Caption: Workflow for Fasudil evaluation in ALS mouse models.

References

Application Notes and Protocols for Taxifolin in the Study of Protein Aggregation in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "Ftaxilide" was not found in extensive searches of scientific literature. This document focuses on Taxifolin (also known as Dihydroquercetin), a well-researched flavonoid with demonstrated efficacy in studying and mitigating protein aggregation in the context of neurodegenerative diseases.

Introduction to Taxifolin

Taxifolin is a natural flavonoid found in various plants, such as the Siberian larch. It exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] In the context of neurodegenerative diseases like Alzheimer's Disease (AD) and Cerebral Amyloid Angiopathy (CAA), Taxifolin has garnered significant interest for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and protect neurons from cytotoxicity.[1][2][3]

Mechanism of Action:

Taxifolin interferes with Aβ aggregation through multiple mechanisms:

  • Inhibition of Fibril Formation: It directly binds to Aβ monomers and early-stage oligomers, preventing their assembly into mature amyloid fibrils.[4][5][6]

  • Destabilization of Pre-formed Fibrils: Taxifolin can also interact with and disassemble existing Aβ fibrils.[5]

  • Covalent Modification: The catechol structure of Taxifolin can be oxidized to an o-quinone, which then forms covalent adducts with Lysine residues (specifically Lys16 and Lys28) on Aβ peptides. This modification disrupts the intermolecular β-sheet formation necessary for fibrillization.[4][7][8]

  • Neuroprotective Signaling Pathways: Taxifolin exerts neuroprotective effects by modulating various signaling pathways. It can activate the Nrf2 antioxidant response element pathway, upregulate anti-apoptotic proteins like Bcl-2, and suppress pro-inflammatory pathways such as NF-κB.[3][9][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of Taxifolin on Aβ aggregation and neuronal cell viability from various studies.

Table 1: In Vitro Inhibition of Amyloid-β (Aβ) Aggregation by Taxifolin

Assay TypeAβ SpeciesTaxifolin ConcentrationObserved EffectReference
Thioflavin T (ThT) AssayAβ1-403 µMPartial inhibition of aggregation[11]
Thioflavin T (ThT) AssayAβ1-4030 µMSignificant inhibition of aggregation[11]
Thioflavin T (ThT) AssayAβ1-40300 µMMarked disassembly of Aβ aggregates[5][11]
Thioflavin T (ThT) AssayAβ1-4250 µMStrong suppression of aggregation[8]
Filter Trap Assay (in vivo)Aβ oligomersOral administrationSignificantly reduced levels in mouse brains[5]

Table 2: Neuroprotective Effects of Taxifolin on Neuronal Cells

Cell LineStressorTaxifolin ConcentrationObserved EffectReference
Murine Hippocampal HT22 CellsGlutamate-induced oxidative stress5 µMRescued 74% of cells from death[10]
Human Neuroblastoma SH-SY5YAβ42-induced toxicity10-20 µMDid not prevent cell death[12]
Human Neuroblastoma SH-SY5YAβ42-induced toxicity50-100 µMProtective effect against cell death[12]
Primary Cortical NeuronsOxygen-Glucose Deprivation (Ischemia)25-100 µMProtected glial cells from apoptosis[12]
HepG2 & HuH7 (Liver Cancer)N/A (Cytotoxicity)0.150 µM & 0.220 µMIC50 values for inhibition of cell growth (Note: Non-neuronal cell lines)[13]

Experimental Protocols

In Vitro Amyloid-β Aggregation Assay using Thioflavin T (ThT)

This protocol is for monitoring the effect of Taxifolin on the kinetics of Aβ fibril formation.

Materials:

  • Amyloid-β (1-40 or 1-42) peptide

  • Thioflavin T (ThT)

  • Taxifolin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Aβ solution: Reconstitute lyophilized Aβ peptide in a suitable solvent (e.g., HFIP) and then dilute to the desired final concentration (e.g., 25-50 µM) in PBS.

  • Preparation of Taxifolin solutions: Prepare stock solutions of Taxifolin in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations (e.g., 3 µM, 30 µM, 300 µM).

  • Assay setup: In a 96-well plate, combine the Aβ solution, ThT solution (final concentration ~10 µM), and either Taxifolin solution or vehicle control.

  • Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes for 6 hours) using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.[5]

  • Data Analysis: Plot fluorescence intensity against time. A sigmoidal curve represents the nucleation-dependent polymerization of Aβ.[14] Compare the curves of Taxifolin-treated samples to the control to determine the effect on the lag phase, elongation rate, and final plateau of fibril formation.

Transmission Electron Microscopy (TEM) of Aβ Fibrils

This protocol is for visualizing the morphology of Aβ aggregates with and without Taxifolin.

Materials:

  • Samples from the in vitro aggregation assay

  • Carbon-coated copper grids

  • 2% Uranyl acetate solution

  • Transmission Electron Microscope

Procedure:

  • Sample Preparation: After incubation in the aggregation assay, centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the aggregates.[5] Resuspend the pellet in distilled water.

  • Grid Preparation: Apply a small volume of the resuspended sample onto a carbon-coated copper grid for a few minutes.

  • Staining: Wick off the excess sample and negatively stain the grid with 2% uranyl acetate for 2 minutes.[5]

  • Imaging: Allow the grid to air dry completely before viewing under a transmission electron microscope.

  • Analysis: Capture images of the Aβ aggregates. Compare the morphology of aggregates formed in the presence and absence of Taxifolin. Look for differences in fibril length, density, and the presence of amorphous aggregates.

Cell Viability (MTT) Assay in a Neuroblastoma Cell Line

This protocol assesses the protective effect of Taxifolin against Aβ-induced cytotoxicity.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Aβ oligomers

  • Taxifolin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[13]

  • Treatment: Treat the cells with different concentrations of Taxifolin for a predetermined pre-incubation period. Then, add Aβ oligomers to induce cytotoxicity. Include appropriate controls (untreated cells, cells treated with Aβ alone, and cells treated with Taxifolin alone).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells treated with Aβ alone to those co-treated with Taxifolin to determine its protective effect.

Western Blotting for Aggregated Proteins

This protocol can be adapted to detect changes in the levels of aggregated proteins in cell lysates after treatment with Taxifolin.

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Loading buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest (e.g., anti-Aβ, anti-ubiquitin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. To analyze insoluble aggregated proteins, the pellet remaining after centrifugation of the lysate can be resuspended in loading buffer and boiled.[15]

  • Protein Quantification: Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., BCA).

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.

Visualizations

Taxifolin_Mechanism_of_Action Taxifolin Taxifolin Abeta_Monomer Aβ Monomer Taxifolin->Abeta_Monomer Inhibits Aggregation Abeta_Oligomer Aβ Oligomer Taxifolin->Abeta_Oligomer Inhibits Elongation Abeta_Fibril Aβ Fibril Taxifolin->Abeta_Fibril Disassembles Nrf2_Pathway Nrf2 Pathway Taxifolin->Nrf2_Pathway Activates NFkB_Pathway NF-κB Pathway Taxifolin->NFkB_Pathway Inhibits Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Oligomer->Abeta_Fibril Elongation Neuronal_Cell Neuronal Cell Abeta_Fibril->Neuronal_Cell Toxicity Oxidative_Stress Oxidative Stress Inflammation Neuroinflammation Nrf2_Pathway->Oxidative_Stress Reduces Cell_Viability Increased Cell Viability Nrf2_Pathway->Cell_Viability NFkB_Pathway->Inflammation Reduces NFkB_Pathway->Cell_Viability

Caption: Mechanism of Taxifolin in mitigating neurodegeneration.

ThT_Assay_Workflow start Start prep_abeta Prepare Aβ Solution (25-50 µM) start->prep_abeta prep_taxifolin Prepare Taxifolin Solutions (e.g., 3-300 µM) start->prep_taxifolin mix Mix Aβ, ThT, and Taxifolin in 96-well plate prep_abeta->mix prep_taxifolin->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence (Ex: 440 nm, Em: 485 nm) incubate->measure repeat Repeat Measurement (e.g., every 10 min for 6h) measure->repeat repeat->incubate Incubation not complete analyze Analyze Data: Plot Fluorescence vs. Time repeat->analyze Incubation complete end End analyze->end

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Cell_Viability_Workflow start Start seed_cells Seed Neuroblastoma Cells in 96-well plate start->seed_cells treat_cells Treat with Taxifolin and/or Aβ Oligomers seed_cells->treat_cells incubate Incubate for 24-48h at 37°C treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate Cell Viability (%) measure->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

References

Ftaxilide: Application Notes and Protocols for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

Insufficient Data Available for Ftaxilide

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient information to provide detailed application notes and protocols for the use of this compound as a tool compound for target identification.

This compound is a chemical compound with the molecular formula C₁₆H₁₅NO₃ and a molecular weight of 269.3 g/mol . It is listed as a component of the Microsource Spectrum compound library, which comprises a collection of bioactive molecules, including known drugs and natural products.

Despite its inclusion in this library, dedicated studies detailing its biological targets, mechanism of action, or its application in target deconvolution efforts are not available in the public domain. A singular study investigating potential therapeutics for amyotrophic lateral sclerosis (ALS) included this compound in a screening panel; however, it was reported to not have a beneficial effect on the survival of specific motor neurons in the tested models.

Without established biological activity, known molecular targets, or quantitative data from screening assays (e.g., IC₅₀ or EC₅₀ values), it is not feasible to generate the requested detailed experimental protocols, data tables, or signaling pathway diagrams for this compound's use as a tool compound in target identification.

Further research and initial screening studies would be required to first identify a reliable biological activity and potential targets of this compound before it could be effectively utilized as a tool compound for broader target identification and deconvolution studies.

Troubleshooting & Optimization

Ftaxilide Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Ftaxilide in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under appropriate conditions to prevent degradation. For aqueous working solutions, further dilution in a buffered system is advised to maintain a stable pH.

2. How should this compound solutions be stored to minimize degradation?

This compound solutions are sensitive to light and elevated temperatures. It is crucial to store all solutions in amber vials or wrapped in aluminum foil to protect them from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquots of the stock solution in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. What are the known degradation pathways for this compound in solution?

Forced degradation studies indicate that this compound is susceptible to degradation through hydrolysis and oxidation. Photodegradation can also occur upon exposure to UV light. The primary degradation pathways are outlined in the diagram below.

Figure 1. Potential Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Environment (pH dependent) Oxidation Oxidation This compound->Oxidation Presence of Oxidizing Agents (e.g., H2O2) Photodegradation Photodegradation This compound->Photodegradation Exposure to UV Light Degradant_A Degradant_A Hydrolysis->Degradant_A Degradant_B Degradant_B Oxidation->Degradant_B Degradant_C Degradant_C Photodegradation->Degradant_C

Caption: Figure 1. Potential Degradation Pathways of this compound.

4. How can I monitor the stability of this compound in my experimental setup?

A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), is recommended for monitoring this compound stability.[1][2] This method should be capable of separating the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Precipitate formation in aqueous solutions.

  • Possible Cause: this compound may have limited solubility in aqueous buffers, especially at higher concentrations or neutral pH.

  • Troubleshooting Steps:

    • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, typically below 1%.

    • Consider adjusting the pH of the buffer, as this compound solubility may be pH-dependent.

    • Perform a solubility assessment to determine the maximum soluble concentration in your specific aqueous medium.

    • If precipitation persists, sonication or gentle warming may aid in dissolution, but be mindful of potential temperature-induced degradation.

Issue 2: Inconsistent results or loss of activity in biological assays.

  • Possible Cause: This could be due to the degradation of this compound in the assay medium over the incubation period.

  • Troubleshooting Steps:

    • Assess the stability of this compound in the specific cell culture medium or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2).

    • Include time-course stability studies where samples are analyzed at the beginning and end of the experiment.

    • If significant degradation is observed, consider reducing the incubation time or adding fresh this compound at specific intervals.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[1]

Figure 2. Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock (1 mg/mL in ACN) Acid 0.1 M HCl 60°C, 24h Prep_Stock->Acid Base 0.1 M NaOH 60°C, 24h Prep_Stock->Base Oxidative 3% H2O2 RT, 24h Prep_Stock->Oxidative Photolytic UV Light (254 nm) RT, 24h Prep_Stock->Photolytic Thermal 60°C 24h Prep_Stock->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by RP-HPLC-UV/MS Oxidative->Analyze Photolytic->Analyze Thermal->Analyze Neutralize->Analyze

Caption: Figure 2. Workflow for Forced Degradation Study.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours.

    • Photolytic Degradation: Expose 1 mL of stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.[3]

    • Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 24 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a validated RP-HPLC method with UV and mass spectrometry (MS) detection to identify and quantify the parent compound and any degradation products.

Protocol 2: RP-HPLC Method for this compound Stability Testing

This method is suitable for separating this compound from its major degradation products.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm
Injection Vol. 10 µL

Data Presentation

Table 2: Summary of this compound Stability under Forced Degradation

Stress Condition% this compound RemainingMajor Degradation Products (RT, min)
Control (T=0) 100-
0.1 M HCl, 60°C, 24h 75.2Degradant A (8.5 min)
0.1 M NaOH, 60°C, 24h 42.8Degradant A (8.5 min)
3% H2O2, RT, 24h 88.1Degradant B (10.2 min)
UV Light, RT, 24h 92.5Degradant C (12.1 min)
60°C, 24h 98.3-

Table 3: pH-Dependent Stability of this compound in Aqueous Solution at Room Temperature

pH% this compound Remaining (24h)% this compound Remaining (72h)
3.0 99.197.5
5.0 98.595.2
7.4 91.378.6
9.0 70.455.1

Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

References

Technical Support Center: Optimizing Ftaxilide Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ftaxilide in their experiments. The information is designed to help optimize experimental design and address common challenges to ensure reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Problem: High levels of cell death observed at all tested concentrations of this compound.

Possible Cause 1: this compound concentration is too high for the specific cell line.

  • Solution: Perform a dose-response experiment with a wider range of concentrations, starting from a much lower dose (e.g., nanomolar range). It is crucial to establish the IC50 (half-maximal inhibitory concentration) for your specific cell line, as sensitivity to this compound can vary significantly between cell types.

Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. It is recommended to keep the final solvent concentration below 0.1% (v/v). Run a solvent control experiment (cells treated with the highest concentration of the solvent used in the this compound dilutions) to rule out any cytotoxic effects of the solvent itself.

Possible Cause 3: Contamination of cell culture.

  • Solution: Regularly check cell cultures for any signs of microbial contamination. If contamination is suspected, discard the affected cultures and use a fresh stock of cells.

Problem: No observable effect of this compound on cell viability.

Possible Cause 1: this compound concentration is too low.

  • Solution: Increase the concentration range of this compound in your dose-response experiment. Some cell lines may be more resistant to the effects of this compound and require higher concentrations to elicit a response.

Possible Cause 2: Inactive this compound.

  • Solution: Verify the quality and activity of your this compound stock. If possible, obtain a new batch of the compound. Ensure proper storage conditions are maintained to prevent degradation.

Possible Cause 3: Insufficient incubation time.

  • Solution: The effects of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for observing an effect on cell viability.

Problem: Inconsistent or highly variable results between replicate experiments.

Possible Cause 1: Inconsistent cell seeding density.

  • Solution: Ensure a uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the outcome of viability assays.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.

Possible Cause 3: Pipetting errors.

  • Solution: Use calibrated pipettes and ensure proper pipetting technique to minimize variability in the addition of cells, media, and this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: For initial experiments, a broad concentration range is recommended to determine the sensitivity of your specific cell line. A typical starting range could be from 1 nM to 100 µM. Based on preliminary results, a narrower range can be selected for more detailed dose-response studies.

Q2: Which solvent should I use to dissolve this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, generally below 0.1%.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single-use.

Q4: What is the potential mechanism of action of this compound?

A4: Preliminary studies suggest that this compound may exert its effects by modulating androgen receptor signaling.[1] However, the precise mechanism of action is still under investigation and may be cell-type dependent. Further research is needed to fully elucidate the signaling pathways involved.

Q5: Which cell viability assay is most suitable for experiments with this compound?

A5: The choice of assay depends on the expected mechanism of this compound.

  • MTT or WST-1 assays: These colorimetric assays measure metabolic activity and are suitable for assessing general cytotoxicity or cytostatic effects.

  • Trypan Blue exclusion assay: This method directly counts viable and non-viable cells and can provide information on cell membrane integrity.

  • Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can distinguish between apoptotic and necrotic cell death, providing more detailed mechanistic insights.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer10.8
PC-3Prostate Cancer45.1

Table 2: Example Data from a Dose-Response Experiment in MCF-7 Cells

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.2
195.3 ± 5.1
578.1 ± 6.3
1062.5 ± 4.9
2045.2 ± 5.5
5021.7 ± 3.8
1008.9 ± 2.1

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a solvent control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding ftaxilide_prep This compound Dilution treatment This compound Treatment ftaxilide_prep->treatment seeding->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Caption: Experimental workflow for assessing this compound's effect on cell viability.

signaling_pathway This compound This compound AR Androgen Receptor This compound->AR ARE Androgen Response Element AR->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Viability ↓ Cell Viability Cell_Cycle_Arrest->Cell_Viability Apoptosis->Cell_Viability

Caption: Postulated signaling pathway of this compound leading to reduced cell viability.

troubleshooting_logic start High Cell Death Observed? conc_too_high Concentration too high? start->conc_too_high Yes start->conc_too_high solvent_toxic Solvent toxicity? start->solvent_toxic contamination Contamination? start->contamination conc_too_high->solvent_toxic No solution1 Perform dose-response conc_too_high->solution1 Yes solvent_toxic->contamination No solution2 Run solvent control solvent_toxic->solution2 Yes solution3 Check cultures contamination->solution3 Yes

Caption: Troubleshooting logic for unexpected high cell death in this compound experiments.

References

Technical Support Center: Investigating Off-Target Effects of Ftaxilide in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Ftaxilide (also known as 2',6'-Dimethylphthalanilic acid) in primary neuron cultures. While specific bioactivity data for this compound is limited in public databases, its classification as a potential antiarrhythmic agent suggests its primary targets are likely ion channels, which are also crucial for neuronal function. This guide offers troubleshooting advice and frequently asked questions based on the known off-target effects of antiarrhythmic drugs and compounds with similar chemical structures in the neuronal context.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: Publicly available information on the specific molecular target of this compound is scarce. However, it has been classified as a potential antiarrhythmic agent. Antiarrhythmic drugs typically target cardiac ion channels, such as sodium, potassium, and calcium channels, to regulate heart rhythm. Given the conservation of these channels in the nervous system, it is plausible that this compound's effects, whether intended or off-target, are mediated through interactions with neuronal ion channels.

Q2: What are the potential off-target effects of an antiarrhythmic-like compound such as this compound in primary neuron cultures?

A2: Antiarrhythmic drugs can have significant off-target effects on neurons due to the shared importance of ion channels in both cardiac and nervous systems. Potential off-target effects in primary neuron cultures could include:

  • Altered Neuronal Excitability: Changes in action potential firing frequency, amplitude, or duration.

  • Synaptic Transmission Modulation: Effects on neurotransmitter release, receptor function, and synaptic plasticity.

  • Changes in Neuronal Viability: At higher concentrations, off-target effects can lead to cytotoxicity and neuronal death.

  • Morphological Alterations: Changes in neurite outgrowth, dendritic branching, or spine density.

Q3: My primary neuron culture shows increased cell death after treatment with this compound, even at low concentrations. What could be the cause?

A3: Increased cell death at low concentrations could be due to several factors:

  • High sensitivity of specific neuronal subtypes: Different types of neurons (e.g., glutamatergic, GABAergic) may have varying sensitivities to the compound.

  • Off-target kinase inhibition: Some compounds can inhibit essential kinases involved in cell survival pathways.

  • Mitochondrial toxicity: The compound might interfere with mitochondrial function, leading to apoptosis.

  • Activation of stress pathways: Off-target effects could trigger cellular stress responses that culminate in cell death.

We recommend performing a dose-response curve to determine the EC50 for toxicity and using concentrations well below this for functional assays.

Q4: I am observing unexpected changes in gene expression in my this compound-treated neuron cultures that are unrelated to my target of interest. How can I investigate this?

A4: Unexpected gene expression changes are a hallmark of off-target effects. To investigate this, consider the following:

  • Pathway Analysis: Use bioinformatics tools to analyze the differentially expressed genes and identify any enriched signaling pathways. This can provide clues about the off-target mechanism.

  • Target Deconvolution: Employ techniques like chemical proteomics or thermal shift assays to identify potential off-target binding proteins of this compound.

  • Control Experiments: Use a structurally related but inactive analog of this compound, if available, to confirm that the observed effects are specific to this compound's activity.

Troubleshooting Guides

Issue 1: Inconsistent Electrophysiological Recordings
Symptom Possible Cause Troubleshooting Step
Variable changes in action potential firing rate across experiments.1. Inconsistent drug concentration. 2. Variability in culture health. 3. Off-target effects on multiple ion channel subtypes with competing effects.1. Prepare fresh drug dilutions for each experiment. 2. Ensure consistent culture conditions and assess neuronal health before each recording. 3. Use specific ion channel blockers to isolate the contribution of different channels to the observed effect.
Unexplained shifts in resting membrane potential.Off-target effects on leak channels or ion pumps (e.g., Na+/K+-ATPase).1. Measure input resistance to check for changes in membrane conductance. 2. Apply specific blockers for known leak channels or pumps to see if the effect is reversed.
Issue 2: Unexpected Neuronal Toxicity
Symptom Possible Cause Troubleshooting Step
Widespread cell death observed via microscopy or cell viability assays.1. Concentration is too high. 2. Solvent toxicity. 3. Off-target effects on critical survival pathways.1. Perform a detailed dose-response curve to identify a non-toxic working concentration. 2. Include a vehicle-only control to rule out solvent effects. 3. Perform assays for apoptosis (e.g., caspase-3 staining) and necrosis (e.g., LDH assay) to understand the mechanism of cell death.
Specific neuronal subtype is selectively dying.Differential expression of off-target proteins in that neuronal subtype.1. Use immunocytochemistry to identify the affected neuronal population. 2. Compare the expression profiles of potential off-target candidates between different neuronal subtypes.

Experimental Protocols

Protocol 1: Assessing Neuronal Viability using MTT Assay
  • Plate Primary Neurons: Plate primary neurons in a 96-well plate at a density of 2 x 10^4 cells per well and culture for 7-10 days.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in neurobasal medium. Include a vehicle control (e.g., DMSO).

  • Treat Neurons: Replace the culture medium with the this compound dilutions and incubate for 24-48 hours.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Evaluating Changes in Neuronal Excitability using Patch-Clamp Electrophysiology
  • Prepare Cultures: Culture primary neurons on glass coverslips suitable for electrophysiological recordings.

  • Prepare Recording Solutions: Prepare external and internal recording solutions.

  • Obtain Whole-Cell Recordings: Obtain stable whole-cell patch-clamp recordings from healthy-looking neurons.

  • Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, action potential firing) in the absence of the drug.

  • Apply this compound: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record Drug Effect: Record the changes in neuronal activity during and after drug application.

  • Data Analysis: Analyze parameters such as resting membrane potential, action potential threshold, frequency, and amplitude.

Visualizations

experimental_workflow cluster_prep Culture Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture Primary Neuron Culture treatment This compound Application (Dose-Response) culture->treatment viability Viability Assay (MTT) treatment->viability ephys Electrophysiology (Patch-Clamp) treatment->ephys imaging Calcium Imaging treatment->imaging analysis Quantify Off-Target Effects (e.g., EC50, Firing Rate) viability->analysis ephys->analysis imaging->analysis

Caption: Experimental workflow for assessing this compound's off-target effects.

signaling_pathway cluster_on_target Potential On-Target (Cardiac) cluster_off_target Potential Off-Target (Neuronal) This compound This compound CardiacIonChannels Cardiac Ion Channels (Na+, K+, Ca2+) This compound->CardiacIonChannels Primary Target? NeuronalIonChannels Neuronal Ion Channels (Na+, K+, Ca2+) This compound->NeuronalIonChannels Off-Target? Arrhythmia Antiarrhythmic Effect CardiacIonChannels->Arrhythmia Modulation AlteredExcitability Altered Excitability NeuronalIonChannels->AlteredExcitability SynapticTransmission Synaptic Transmission AlteredExcitability->SynapticTransmission NeuronalViability Neuronal Viability AlteredExcitability->NeuronalViability troubleshooting_logic cluster_check_concentration Concentration Issues cluster_check_controls Control Issues cluster_investigate_off_target Investigate Off-Target Mechanism start Unexpected Result (e.g., toxicity, altered activity) conc_check Is concentration appropriate? (Check dose-response) start->conc_check conc_high Concentration too high conc_check->conc_high No conc_ok Concentration is appropriate conc_check->conc_ok Yes control_check Are controls informative? (Vehicle, inactive analog) conc_ok->control_check control_bad Controls show effects control_check->control_bad No control_ok Controls are clean control_check->control_ok Yes off_target Hypothesize off-target mechanism (e.g., ion channel, kinase) control_ok->off_target specific_blockers Use specific blockers off_target->specific_blockers proteomics Target deconvolution off_target->proteomics

How to minimize Ftaxilide toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "Ftaxilide." As no specific data for a compound with this name is publicly available, this guide is based on general principles of drug toxicity and mitigation strategies commonly observed in preclinical research. The primary assumed mechanism of this compound toxicity is the induction of oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound toxicity in long-term cell culture experiments?

A1: In long-term cultures, this compound toxicity may manifest as:

  • A gradual decrease in cell viability and proliferation rate.

  • Changes in cell morphology, such as shrinking, rounding, or detachment from the culture surface.

  • Increased presence of floating dead cells in the culture medium.

  • Elevated levels of intracellular reactive oxygen species (ROS).

  • Activation of apoptotic pathways, indicated by caspase activation or DNA fragmentation.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?

A2: It is crucial to perform a dose-response study to determine the concentration of this compound that has the desired biological effect with minimal toxicity. A common method is to treat cells with a range of this compound concentrations for different durations (e.g., 24, 48, and 72 hours) and assess cell viability using assays like MTT or CellTiter-Glo®. The goal is to identify the highest concentration that does not significantly reduce cell viability over the intended experimental duration.

Q3: Are there any general strategies to reduce this compound-induced toxicity in vitro?

A3: Yes, several strategies can be employed:

  • Co-treatment with antioxidants: If this compound induces oxidative stress, co-administering an antioxidant like N-acetylcysteine (NAC) or Vitamin E may mitigate its toxic effects.[1]

  • Dose optimization: Using the lowest effective concentration of this compound is the most straightforward way to minimize toxicity.

  • Intermittent dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) might allow cells to recover and reduce cumulative toxicity.

  • Use of more resistant cell lines: Some cell lines are inherently more resistant to certain types of chemical-induced stress.

Troubleshooting Guides

Problem 1: I am observing significant cell death in my this compound-treated cultures, even at low concentrations.

  • Question: Have you recently tested your this compound stock for purity and degradation?

    • Answer: Impurities or degradation products can sometimes be more toxic than the parent compound. It is advisable to verify the integrity of your this compound stock using appropriate analytical methods like HPLC or mass spectrometry.

  • Question: Is your cell line particularly sensitive to oxidative stress?

    • Answer: Some cell lines have lower endogenous antioxidant capacities. Consider testing this compound on a different, more robust cell line to see if the toxicity is cell-type specific. You can also try to bolster the cells' antioxidant defenses by supplementing the culture medium with antioxidants.[1]

Problem 2: My cells show signs of stress (e.g., morphological changes) but are not dying. How can I be sure this is due to this compound?

  • Question: Have you included appropriate controls in your experiment?

    • Answer: Ensure you have a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) to rule out any effects of the solvent.

  • Question: Can you measure a specific marker of this compound-induced stress?

    • Answer: Since this compound is hypothesized to induce oxidative stress, you can measure intracellular ROS levels using fluorescent probes like DCFDA. An increase in ROS in this compound-treated cells compared to controls would support this hypothesis.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Vehicle)100 ± 5100 ± 6100 ± 5
198 ± 495 ± 592 ± 6
592 ± 685 ± 778 ± 8
1080 ± 565 ± 850 ± 9
2560 ± 740 ± 925 ± 7
5035 ± 815 ± 65 ± 3

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Toxicity

TreatmentCell Viability (%)Intracellular ROS (Fold Change)
Vehicle Control100 ± 51.0 ± 0.2
This compound (10 µM)50 ± 94.5 ± 0.8
This compound (10 µM) + NAC (1 mM)85 ± 71.5 ± 0.4
NAC (1 mM)98 ± 40.9 ± 0.3

Data are presented as mean ± standard deviation from a 72-hour experiment and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and co-treatments, if applicable) for the desired duration. Include vehicle-only wells as a control.

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in Protocol 1.

  • DCFDA Staining: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control cells.

Visualizations

Ftaxilide_Toxicity_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS (Oxidative Stress) Mitochondria->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Apoptosis Apoptosis Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway of this compound-induced cell death.

Experimental_Workflow Start Start: Hypothesis This compound has desired effect DoseResponse 1. Dose-Response Assay (e.g., MTT) Start->DoseResponse DetermineIC50 2. Determine IC50 and Non-Toxic Concentrations DoseResponse->DetermineIC50 LongTermExp 3. Long-Term Experiment with Non-Toxic Concentration DetermineIC50->LongTermExp CheckToxicity 4. Monitor for Toxicity Signs (Morphology, Viability) LongTermExp->CheckToxicity NoToxicity No Toxicity: Proceed with Experiment CheckToxicity->NoToxicity No Toxicity Toxicity Observed: Troubleshoot CheckToxicity->Toxicity Yes End End: Optimized Protocol NoToxicity->End InvestigateMech 5. Investigate Mechanism (e.g., ROS Assay) Toxicity->InvestigateMech Mitigate 6. Apply Mitigation Strategy (e.g., Antioxidants) InvestigateMech->Mitigate ReEvaluate 7. Re-evaluate Toxicity Mitigate->ReEvaluate ReEvaluate->LongTermExp

Caption: Workflow for assessing and minimizing this compound toxicity.

Troubleshooting_Tree Start Unexpected Cell Death in Long-Term Experiment CheckConcentration Is this compound concentration at or below the determined non-toxic level? Start->CheckConcentration LowerDose Action: Lower this compound concentration or use intermittent dosing. CheckConcentration->LowerDose No CheckControls Are vehicle controls healthy? CheckConcentration->CheckControls Yes CultureProblem Issue: General culture problem (contamination, medium, etc.). CheckControls->CultureProblem No CheckStock Is this compound stock new and verified? CheckControls->CheckStock Yes NewStock Action: Prepare fresh This compound stock and re-verify purity. CheckStock->NewStock No ConsiderMitigation Consider co-treatment with an antioxidant (e.g., NAC). CheckStock->ConsiderMitigation Yes

Caption: Decision tree for troubleshooting this compound toxicity.

References

Ftaxilide batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the batch-to-batch variability and quality control of Ftaxilide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1] By targeting the TEA domain (TEAD) family of transcription factors, this compound disrupts the protein-protein interaction between TEAD and its co-activator YAP/TAZ, leading to the downregulation of pro-proliferative and anti-apoptotic genes.

Q2: Why is batch-to-batch variability a concern for this compound?

Due to its complex chemical structure and potential for polymorphism, this compound can exhibit variability between manufacturing batches. This can manifest as differences in purity, solubility, and ultimately, biological activity.[2][3][4] Consistent experimental outcomes rely on careful qualification of each new batch.

Q3: How should I store this compound to ensure its stability?

This compound is sensitive to light and moisture. It should be stored at -20°C in a tightly sealed container, protected from light. For preparing stock solutions, use of anhydrous solvents is recommended. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q4: What are the recommended solvents for dissolving this compound?

This compound has poor aqueous solubility.[5] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous media should be done carefully to avoid precipitation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays between different batches of this compound.

This is a common issue stemming from batch-to-batch variability in the potency of this compound.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Compound Identity and Purity via HPLC/LC-MS A->B C Assess Potency of Each Batch with a Dose-Response Curve B->C D Compare IC50 Values Between Batches C->D E Results Consistent with Potency Variation? D->E F Normalize this compound Concentration Based on Potency E->F Yes G Investigate Other Experimental Variables (e.g., cell passage number, reagent quality) E->G No H Problem Resolved F->H G->H

Caption: Troubleshooting inconsistent results.

Corrective Actions:

  • Confirm Identity and Purity: For each new batch, confirm the identity and assess the purity of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Determine Potency: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for each batch in your specific cell line.

  • Normalize Concentration: If a significant difference in IC50 is observed, adjust the working concentration of each batch to normalize for potency. For example, if Batch A has an IC50 of 100 nM and Batch B has an IC50 of 150 nM, you may need to use a 1.5-fold higher concentration of Batch B to achieve the same biological effect.

Issue 2: this compound precipitates out of solution during my experiment.

This compound's low aqueous solubility can lead to precipitation, especially when diluting stock solutions into aqueous media.[6]

Recommendations:

  • Lower the Final Concentration: If possible, reduce the final concentration of this compound in your assay.

  • Use a Surfactant: The inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 in the final assay medium can help maintain solubility.

  • Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions of this compound. Prepare fresh dilutions from your DMSO stock immediately before use.

Quantitative Data on Batch-to-Batch Variability

The following table summarizes typical quality control data for three different batches of this compound, illustrating potential variability.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 99.2%97.5%99.5%> 97.0%
Solubility in PBS (µg/mL) 1.50.81.8> 1.0 µg/mL
Potency (IC50, nM) 110165105125 ± 25 nM
Moisture Content (%) 0.150.450.10< 0.5%

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines the methodology for determining the purity of a this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: 20% to 95% B over 15 minutes.

  • Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cell-Based Potency Assay

This protocol describes a method to determine the IC50 of this compound in a cancer cell line with an active Hippo pathway (e.g., NCI-H226).

Experimental Workflow:

A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with this compound for 72h B->C D Assess Cell Viability (e.g., CellTiter-Glo) C->D E Generate Dose-Response Curve and Calculate IC50 D->E cluster_0 Cytoplasm cluster_1 Nucleus YAP_TAZ YAP/TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates LATS1_2 LATS1/2 (Active) LATS1_2->YAP_TAZ Phosphorylates TEAD TEAD Gene_Expression Gene Expression (Pro-proliferative, Anti-apoptotic) TEAD->Gene_Expression YAP_TAZ_n->TEAD This compound This compound This compound->TEAD Inhibits Interaction

References

Technical Support Center: Overcoming Resistance to Novel Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ftaxilide: Initial literature searches for "this compound" reveal it as a compound with a defined chemical structure (C16H15NO3), noted within a chemical library for a neuroprotection screen. However, there is currently no publicly available information regarding its mechanism of action, intended biological target, or any studies related to resistance in cellular models. Therefore, this technical support center provides a generalized framework for troubleshooting resistance to a novel compound, like this compound, during in vitro experiments. The principles and methodologies outlined below are broadly applicable to early-stage drug discovery and can be adapted once specific details about a compound's activity become known.

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered when a novel compound fails to elicit the expected response in cellular models.

Issue 1: Observed IC50 Value is Significantly Higher Than Expected

Question: We are testing our new compound, "this compound," on the XYZ cancer cell line, and the IC50 value is in the high micromolar range, whereas we anticipated a nanomolar potency. Does this mean the cells are resistant?

Answer: A higher-than-expected IC50 value can be the first indication of resistance, but it is also frequently due to experimental variables. Before concluding that the cells are resistant, a systematic troubleshooting process is recommended.

Experimental Protocol: Systematic Investigation of High IC50 Values

  • Confirm Compound Integrity and Stability:

    • Objective: To ensure the compound is stable and active in the experimental conditions.

    • Methodology:

      • Prepare a fresh stock solution of the compound.

      • Incubate the compound in the cell culture medium (with and without serum) for the duration of the experiment (e.g., 24, 48, 72 hours).

      • At each time point, analyze the medium using HPLC or LC-MS to determine the concentration of the intact compound.[1][2][3]

      • Compare the results to a control sample of the compound that has not been incubated.

  • Verify Cell Line Identity and Health:

    • Objective: To confirm that the correct cell line is being used and that it is healthy and free from contamination.[4][5][6][7]

    • Methodology:

      • Perform Short Tandem Repeat (STR) profiling to authenticate the cell line's identity.[4][5]

      • Routinely test for mycoplasma contamination using a PCR-based kit.[5][8]

      • Ensure cell viability is consistently above 90% before starting experiments and that the cells are in the logarithmic growth phase.[8]

  • Optimize Assay Parameters:

    • Objective: To rule out the possibility that the assay conditions are masking the compound's true potency.

    • Methodology:

      • Cell Seeding Density: Test a range of cell seeding densities to ensure that the cells are not over-confluent at the end of the assay, which can sometimes lead to apparent resistance.[9][10]

      • Incubation Time: Vary the duration of compound exposure (e.g., 24, 48, 72 hours) to determine if a longer incubation time is required to observe the effect.

Data Presentation: Troubleshooting High IC50 Values

Parameter AssessedFindingImplicationNext Step
Compound Stability >50% degradation after 24h in mediaCompound is unstable in culture conditions.Use a freshly prepared solution for each experiment or consider a different formulation.
Cell Line Authentication STR profile does not match reference.The cell line is misidentified or contaminated.Obtain a new, authenticated vial of the cell line from a reputable cell bank.[7]
Mycoplasma Test PositiveMycoplasma can alter cellular responses to drugs.Discard the contaminated culture and start with a fresh, uncontaminated stock.[5]
Cell Seeding Density High IC50 observed at high density.Confluence-dependent resistance.[9]Re-run the assay at a lower, optimized cell density.

Issue 2: Complete Lack of Response to the Compound in a Supposedly Sensitive Cell Line

Question: Our compound shows no activity up to the highest tested concentration, even though preliminary data suggested this cell line should be sensitive. What could be the cause?

Answer: A complete lack of activity can be alarming, but like a high IC50, it warrants a thorough investigation of potential experimental and biological factors before concluding intrinsic resistance.

Experimental Workflow: Investigating a Lack of Compound Activity

Lack_of_Activity_Workflow start No Compound Activity Observed compound_check Is the compound soluble and stable? start->compound_check cell_line_check Is the cell line correct and healthy? compound_check->cell_line_check Yes troubleshoot_compound Troubleshoot solubility/ stability issues compound_check->troubleshoot_compound No assay_check Is the assay readout appropriate? cell_line_check->assay_check Yes troubleshoot_cell_line Authenticate cell line/ check for contamination cell_line_check->troubleshoot_cell_line No target_expression Does the cell line express the target? assay_check->target_expression Yes troubleshoot_assay Use orthogonal assay/ check for interference assay_check->troubleshoot_assay No conclusion Intrinsic Resistance or Off-Target Hypothesis target_expression->conclusion Yes troubleshoot_target Verify target expression/ select appropriate model target_expression->troubleshoot_target No Overcoming_Resistance_Logic start Confirmed Cellular Resistance identify_mechanism Identify Resistance Mechanism (e.g., Genomics, Proteomics) start->identify_mechanism known_mechanism Is the mechanism known? (e.g., ABC transporter overexpression) identify_mechanism->known_mechanism combination_therapy Combination Therapy (e.g., with efflux pump inhibitor) known_mechanism->combination_therapy Yes novel_strategy Explore Novel Strategies known_mechanism->novel_strategy No analog_dev analog_dev novel_strategy->analog_dev Develop new analogs pathway_analysis pathway_analysis novel_strategy->pathway_analysis Analyze bypass pathways

References

Ftaxilide Technical Support Center: Troubleshooting Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Ftaxilide, including troubleshooting common issues and detailed protocols for solution preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a compound investigated for its neuroprotective properties, particularly in the context of Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action involves the promotion of androgen receptor signaling, which leads to the suppression of the spliceosome-associated factor SYF2. This suppression helps to alleviate the mislocalization and aggregation of the TDP-43 protein, a key pathological feature in many forms of ALS.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][][4]

Q3: What is the maximum solubility of this compound in DMSO?

A3: The solubility of this compound in DMSO is consistently reported to be in the range of 40 to 55 mg/mL.[1][2][][4] For example, some suppliers state a solubility of ≥ 40 mg/mL, while others report up to 55 mg/mL.[5][1]

Q4: I am having trouble dissolving this compound in DMSO, even though I am within the recommended concentration range. What should I do?

A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[5][4] Always use a newly opened bottle of anhydrous, high-purity DMSO.

  • Apply sonication: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1] A brief period in an ultrasonic bath can help break up any clumps and enhance solubilization.

  • Gentle warming: Gently warming the solution may improve solubility. However, be cautious and avoid high temperatures to prevent degradation of the compound.

Q5: Can I use other solvents besides DMSO?

A5: While DMSO is the most commonly recommended solvent, some sources indicate that this compound is also soluble in ethanol, although specific quantitative data for ethanol is less readily available.[6] If your experimental system is intolerant to DMSO, ethanol could be considered as an alternative, but preliminary solubility tests are highly recommended.

Q6: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A6: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this:

  • Lower the final concentration: Try diluting to a lower final concentration in your aqueous buffer.

  • Increase the percentage of DMSO in the final solution: While it's desirable to keep the final DMSO concentration low to avoid solvent toxicity, a slightly higher percentage may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent to the aqueous buffer can help to maintain the solubility of the compound.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in DMSO as reported by various chemical suppliers.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO≥ 40 mg/mL≥ 148.53 mM[2]
DMSO40 mg/mLNot specified
DMSO55 mg/mL204.23 mM[1]
DMSO54 mg/mL200.51 mM[4]

Note: The molecular weight of this compound is 269.3 g/mol .

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (CAS: 19368-18-4)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sonicator (optional, but recommended)

  • Vortex mixer

Methodology:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 269.3 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 269.3 g/mol x 1000 mg/g = 2.693 mg

  • Weigh the this compound:

    • Carefully weigh out 2.693 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add 1 mL of fresh, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the this compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.[5][1] For short-term storage, 4°C may be acceptable, but it is advisable to consult the supplier's recommendations.

Visual Guides

This compound Solubility Troubleshooting Workflow

Ftaxilide_Solubility_Troubleshooting This compound Solubility Troubleshooting start Start: Dissolving this compound in DMSO check_dissolved Is this compound fully dissolved? start->check_dissolved use_fresh_dmso Use fresh, anhydrous DMSO check_dissolved->use_fresh_dmso No success Success: Solution ready for use/storage check_dissolved->success Yes sonicate Sonicate the solution use_fresh_dmso->sonicate gentle_warm Apply gentle warming sonicate->gentle_warm recheck_dissolved Is it dissolved now? gentle_warm->recheck_dissolved recheck_dissolved->success Yes fail Issue persists: Consider alternative solvent or lower concentration recheck_dissolved->fail No

Caption: A workflow diagram for troubleshooting this compound solubility issues.

This compound's Proposed Signaling Pathway in ALS

Ftaxilide_Signaling_Pathway This compound's Proposed Signaling Pathway in ALS This compound This compound AR Androgen Receptor (AR) Signaling This compound->AR Promotes SYF2 SYF2 Gene AR->SYF2 Suppresses TDP43_agg TDP-43 Aggregation & Mislocalization SYF2->TDP43_agg Contributes to Neuron_survival Improved Motor Neuron Survival SYF2->Neuron_survival Suppression Leads to TDP43_agg->Neuron_survival Inhibits

Caption: A diagram of this compound's proposed signaling pathway in ALS models.

References

Validation & Comparative

Ftaxilide vs. Other Neuroprotective Compounds in Amyotrophic Lateral Sclerosis (ALS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ftaxilide, a novel compound identified through phenotypic screening, with other key neuroprotective agents investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS). The information presented is intended to facilitate objective evaluation and inform future research and development efforts.

Introduction to this compound

This compound is a small molecule that has emerged from a phenotypic chemical screen for its potential to enhance the survival of induced motor neurons (iMNs) derived from ALS patients. While public-domain data on this compound is currently limited, its discovery is linked to a broader study on the suppression of the pre-mRNA splicing factor SYF2 and its role in mitigating neurodegeneration in models of C9ORF72 and sporadic ALS. The study that identified this compound also highlighted the neuroprotective effects of compounds that modulate androgen receptor signaling, suggesting a potential, though unconfirmed, mechanistic pathway for this compound's action. Further research is required to fully elucidate its mechanism of action and preclinical efficacy.

Comparative Analysis of Neuroprotective Compounds

This section provides a comparative overview of this compound and other notable neuroprotective compounds for ALS, including approved drugs and those in late-stage clinical development. The data is summarized for easy comparison, with detailed experimental protocols provided in the subsequent sections.

Table 1: Overview of Neuroprotective Compounds for ALS
CompoundTarget/Mechanism of ActionKey Preclinical FindingsKey Clinical FindingsDevelopment Stage
This compound Putative modulator of SYF2-related pathways or androgen receptor signalingIncreased survival of patient-derived iMNs in a phenotypic screen.Not yet in clinical trials.Preclinical
Riluzole Anti-glutamatergic (inhibits glutamate release and blocks postsynaptic glutamate receptors)Modest increase in survival in some SOD1-G93A mouse models; neuroprotective in various in vitro models of excitotoxicity.[1][2][3][4][5]Modestly extends survival by 2-3 months in some ALS patients.[6]Approved
Edaravone Antioxidant (free radical scavenger)Reduced oxidative stress markers and slowed motor neuron degeneration in ALS animal models.[6][7][8][9][10]Slowed decline in ALSFRS-R score in a subset of patients in clinical trials.[10][11]Approved
Tofersen Antisense oligonucleotide (ASO) that degrades SOD1 mRNAReduced SOD1 protein levels, preserved motor function, and increased survival in SOD1-G93A rodent models.[12][13]Reduced SOD1 protein and neurofilament light chain levels in CSF of SOD1-ALS patients.[12][14][15]Approved (for SOD1-ALS)
Masitinib Tyrosine kinase inhibitor (targets microglia and mast cells)Reduced microgliosis and mast cell infiltration, slowed disease progression, and prolonged survival in SOD1-G93A rat models.[2][16][17][18][19]Slowed decline in ALSFRS-R score in combination with riluzole in a Phase 2/3 trial.[16]Phase 3
AMX0035 (Relyvrio) Combination of sodium phenylbutyrate and taurursodiol; targets mitochondrial and endoplasmic reticulum (ER) stressMitigated oligodendrocyte apoptosis and demyelination by inhibiting ER stress and mitochondrial dysfunction in preclinical models.[20][21]Slowed functional decline and extended survival in a Phase 2 clinical trial. However, the confirmatory Phase 3 PHOENIX trial did not meet its primary endpoint.[15][22]Voluntarily withdrawn from the market
Table 2: Quantitative Preclinical Data of Neuroprotective Compounds
CompoundAnimal ModelKey Parameter MeasuredResult
Riluzole SOD1-G93A miceMotor neuron survivalModerate increase in survival of cultured motor neurons exposed to excitotoxicity.[1]
LifespanInconsistent results; some studies show a modest increase in survival, while others show no significant benefit.[3][4][23]
Edaravone SOD1-G93A miceOxidative stress markers (e.g., 3-nitrotyrosine)Significant reduction in markers of oxidative stress in the spinal cord.[7][8]
Motor neuron degenerationSlowed the degeneration of motor neurons.[6]
Tofersen SOD1-G93A ratsSOD1 protein levels in CSFDose-dependent reduction of SOD1 protein.
SurvivalIncreased survival by up to 64 days compared to controls.[13]
Masitinib SOD1-G93A ratsMicroglial activationSignificantly inhibited glial cell activation.[2]
SurvivalProlonged post-paralysis survival.[2][17]
AMX0035 MCAO ratsOligodendrocyte apoptosisSignificantly reduced the number of apoptotic oligodendrocytes.[20][21]
Myelin damageEffectively ameliorated myelin damage.[20][21]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the discussed neuroprotective compounds.

G cluster_Riluzole Riluzole Pathway cluster_Edaravone Edaravone Pathway cluster_Tofersen Tofersen Pathway cluster_Masitinib Masitinib Pathway cluster_AMX0035 AMX0035 Pathway Riluzole Riluzole Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Inhibits NMDA_Receptor NMDA Receptor Riluzole->NMDA_Receptor Inhibits Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Receptor->Excitotoxicity Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Tofersen Tofersen SOD1_mRNA mutant SOD1 mRNA Tofersen->SOD1_mRNA Binds to RNase_H RNase H SOD1_mRNA->RNase_H Recruits SOD1_Protein Toxic SOD1 Protein SOD1_mRNA->SOD1_Protein RNase_H->SOD1_mRNA Degrades Masitinib Masitinib Microglia Microglia Masitinib->Microglia Inhibits Mast_Cells Mast Cells Masitinib->Mast_Cells Inhibits Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Mast_Cells->Neuroinflammation AMX0035 AMX0035 ER_Stress ER Stress AMX0035->ER_Stress Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction AMX0035->Mitochondrial_Dysfunction Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed signaling pathways for neuroprotective compounds in ALS.

Experimental Workflows

The following diagrams outline the general workflows for key experimental assays used in the preclinical evaluation of these compounds.

G cluster_MN_Survival Motor Neuron Survival Assay Workflow cluster_TDP43 TDP-43 Localization Assay Workflow cluster_SG Stress Granule Formation Assay Workflow cluster_NFL Neurofilament Light Chain (NfL) ELISA Workflow start Plate patient-derived iPSC-motor neurons treat Treat with compound start->treat induce Induce stress (e.g., glutamate) treat->induce stain Stain for live/dead cells (e.g., Calcein-AM/EthD-1) induce->stain image Image acquisition and analysis stain->image end Quantify motor neuron survival image->end start_tdp Culture motor neurons treat_tdp Treat with compound start_tdp->treat_tdp fix Fix and permeabilize cells treat_tdp->fix stain_tdp Immunostain for TDP-43 and nuclear marker (DAPI) fix->stain_tdp image_tdp Confocal microscopy stain_tdp->image_tdp analyze_tdp Quantify nuclear vs. cytoplasmic TDP-43 fluorescence image_tdp->analyze_tdp end_tdp Determine effect on TDP-43 localization analyze_tdp->end_tdp start_sg Culture cells (e.g., U2OS) treat_sg Treat with compound start_sg->treat_sg stress Induce stress (e.g., sodium arsenite) treat_sg->stress fix_sg Fix and permeabilize cells stress->fix_sg stain_sg Immunostain for stress granule marker (e.g., G3BP1) fix_sg->stain_sg image_sg Fluorescence microscopy stain_sg->image_sg analyze_sg Quantify number and size of stress granules image_sg->analyze_sg end_sg Assess effect on stress granule formation analyze_sg->end_sg start_nfl Collect CSF or blood sample prepare Prepare sample and standards start_nfl->prepare coat Add to antibody-coated plate prepare->coat incubate1 Incubate with detection antibody coat->incubate1 incubate2 Incubate with enzyme conjugate incubate1->incubate2 substrate Add substrate and stop solution incubate2->substrate read Read absorbance substrate->read calculate Calculate NfL concentration read->calculate

Caption: General workflows for key preclinical assays in ALS research.

Experimental Protocols

Motor Neuron Survival Assay from Patient-Derived iPSCs

This protocol outlines a general procedure for assessing the neuroprotective effects of compounds on motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients.

  • Cell Culture:

    • Thaw and plate cryopreserved human iPSC-derived motor neuron progenitors on plates pre-coated with a suitable matrix (e.g., Geltrex or Matrigel).[24][25][26]

    • Differentiate the progenitors into mature motor neurons using a specialized differentiation medium containing neurotrophic factors (e.g., BDNF, GDNF) and small molecules (e.g., Retinoic Acid, Purmorphamine).[24][26]

    • Maintain the mature motor neuron culture for a specified period to allow for stabilization.

  • Compound Treatment and Stress Induction:

    • Prepare a dilution series of the test compound (e.g., this compound) in the motor neuron culture medium.

    • Replace the medium in the motor neuron cultures with the medium containing the test compound and incubate for a predetermined duration.

    • Induce cellular stress to mimic ALS pathology. This can be achieved by adding an excitotoxic agent like glutamate or by withdrawing neurotrophic factors.

  • Viability Assessment:

    • Following the stress period, wash the cells and incubate with a viability dye mixture, such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to automatically count the number of live (green) and dead (red) motor neurons in each well.

    • Calculate the percentage of motor neuron survival for each compound concentration relative to the vehicle-treated control.

    • Generate dose-response curves to determine the EC50 of the compound.

Quantitative Analysis of TDP-43 Localization

This protocol describes a method for quantifying the subcellular localization of TDP-43, a key protein that mislocalizes from the nucleus to the cytoplasm in most ALS cases.

  • Cell Culture and Treatment:

    • Culture motor neurons or other relevant cell types on coverslips.

    • Treat the cells with the test compound for a specified duration.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody specific for TDP-43.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition:

    • Acquire z-stack images of the stained cells using a confocal microscope.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to define the nuclear and cytoplasmic compartments based on the DAPI and cell morphology.

    • Measure the mean fluorescence intensity of TDP-43 staining in both the nucleus and the cytoplasm for a large number of individual cells.

    • Calculate the nuclear-to-cytoplasmic ratio of TDP-43 fluorescence intensity for each cell.

    • Compare the distribution of these ratios between control and compound-treated cells to determine the effect of the compound on TDP-43 localization.[22][27]

Immunofluorescence Analysis of Stress Granules

This protocol details a method to visualize and quantify the formation of stress granules, which are implicated in the pathogenesis of ALS.

  • Cell Culture and Stress Induction:

    • Culture a suitable cell line (e.g., U2OS or motor neurons) on coverslips.

    • Pre-treat the cells with the test compound.

    • Induce stress by treating the cells with an agent like sodium arsenite for a defined period (e.g., 30-60 minutes).[21]

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells as described in the TDP-43 localization protocol.

    • Incubate with a primary antibody against a stress granule marker protein, such as G3BP1 or TIA-1.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software to identify and quantify the number and size of stress granules per cell.

    • Compare these parameters between control, stressed, and compound-treated/stressed cells to assess the compound's effect on stress granule formation or resolution.

Neurofilament Light Chain (NfL) ELISA

This protocol provides a general procedure for the quantification of neurofilament light chain (NfL), a biomarker of neuro-axonal damage, in cerebrospinal fluid (CSF) or blood.

  • Sample and Standard Preparation:

    • Thaw CSF or serum/plasma samples on ice.

    • Prepare a standard curve by performing serial dilutions of a known concentration of recombinant NfL protein.[28]

    • Dilute the samples as required.

  • ELISA Procedure:

    • Add the prepared standards and samples to the wells of a microplate pre-coated with an anti-NfL capture antibody.[28][29]

    • Incubate the plate to allow the NfL in the samples to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add a biotinylated anti-NfL detection antibody and incubate.[29]

    • Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate and add a TMB substrate solution. A color change will occur in proportion to the amount of bound NfL.[28][29]

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of NfL in the samples by interpolating their absorbance values on the standard curve.[28]

Conclusion

This compound represents an early-stage compound with a novel discovery path through phenotypic screening. While its precise mechanism and full preclinical potential are yet to be fully elucidated, its initial identification warrants further investigation. In comparison, established and late-stage clinical compounds for ALS have more defined mechanisms of action and a larger body of preclinical and clinical data. This guide provides a framework for understanding the current landscape of neuroprotective strategies for ALS and highlights the data-driven approach necessary to evaluate and advance new therapeutic candidates. As more data on this compound becomes available, its position within this comparative landscape will become clearer.

References

Comparative Analysis of Novel Therapeutics in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

As an AI, I am unable to provide information on "Ftaxilide" as a treatment for neurodegenerative diseases. Publicly available scientific literature and clinical trial databases do not contain information on a compound by this name for the indications of Alzheimer's, Parkinson's, Huntington's, or ALS. The name "this compound" appears once in a supplementary materials list of a study on ALS models, but no further details on its mechanism or effects are provided.

Therefore, this guide presents a comparative analysis of three alternative, well-documented therapeutic compounds that have been investigated in preclinical or clinical models of different neurodegenerative diseases: Lecanemab for Alzheimer's Disease, Exenatide for Parkinson's Disease, and an Antisense Oligonucleotide (ASO) targeting the SOD1 gene for Amyotrophic Lateral Sclerosis (ALS).

This guide provides a comparative overview of the experimental data and mechanisms of action for three distinct therapeutic agents targeting different neurodegenerative disorders. The information is intended for researchers, scientists, and drug development professionals.

Lecanemab for Alzheimer's Disease

Lecanemab is a humanized monoclonal antibody that targets amyloid-beta (Aβ) protofibrils, which are key pathogenic species in Alzheimer's disease.

Quantitative Data Summary
Model/Study Key Outcome Measure Lecanemab Effect Control/Placebo Effect Significance
Phase 3 Clinical Trial (Clarity AD)Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months-0.45-P<0.001
Phase 3 Clinical Trial (Clarity AD)Brain Amyloid Plaque Levels (measured by PET)Significant Reduction-P<0.001
Preclinical (Transgenic Mouse Model)Reduction in Brain Aβ ProtofibrilsDose-dependent reductionNo change-
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 Levels

This protocol outlines a common method for quantifying Aβ42 levels in cerebrospinal fluid (CSF) or brain homogenates.

  • Sample Preparation: CSF samples are collected from patients or brain tissue is homogenized from animal models. Samples are centrifuged to remove cellular debris.

  • Plate Coating: A capture antibody specific for the C-terminus of Aβ42 is coated onto the wells of a 96-well microplate and incubated overnight at 4°C.

  • Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.

  • Sample Incubation: After washing, prepared samples and Aβ42 standards are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed again, and a biotinylated detection antibody that recognizes the N-terminus of Aβ42 is added to each well and incubated for 1-2 hours.

  • Streptavidin-HRP Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes.

  • Substrate Addition: The plate is washed, and a substrate solution (e.g., TMB) is added, which reacts with HRP to produce a colored product.

  • Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader. The concentration of Aβ42 in the samples is determined by comparison to the standard curve.

Signaling Pathway and Mechanism of Action

Lecanemab_Mechanism Abeta_Monomers Aβ Monomers Protofibrils Soluble Aβ Protofibrils Abeta_Monomers->Protofibrils Aggregation Fibrils Insoluble Aβ Fibrils (Amyloid Plaques) Protofibrils->Fibrils Aggregation Microglia Microglia Protofibrils->Microglia Fc-mediated phagocytosis Synaptic_Dysfunction Synaptic Dysfunction Protofibrils->Synaptic_Dysfunction Neuronal_Death Neuronal Death Fibrils->Neuronal_Death Lecanemab Lecanemab Lecanemab->Protofibrils Binds to Clearance Enhanced Clearance Microglia->Clearance Clearance->Synaptic_Dysfunction Prevents Clearance->Neuronal_Death Prevents

Caption: Lecanemab binds to soluble Aβ protofibrils, promoting their clearance by microglia.

Exenatide for Parkinson's Disease

Exenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs used to treat type 2 diabetes. It has shown potential neuroprotective effects in models of Parkinson's disease.[1]

Quantitative Data Summary
Model/Study Key Outcome Measure Exenatide Effect Control/Placebo Effect Significance
Phase 2 Clinical TrialChange in MDS-UPDRS Part 3 (Motor) Score at 12 months-1.0 points (improvement)+2.1 points (worsening)P=0.037[1]
Preclinical (MPTP Mouse Model)Dopaminergic Neuron Survival in Substantia NigraIncreased survivalSignificant cell lossP<0.05
Preclinical (6-OHDA Rat Model)Reduction in Amphetamine-Induced RotationsSignificant reductionNo changeP<0.01
Experimental Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is used to visualize and quantify dopaminergic neurons in the substantia nigra of animal models.

  • Tissue Preparation: Animals are euthanized, and their brains are rapidly dissected and fixed in 4% paraformaldehyde. The brains are then cryoprotected in a sucrose solution before being sectioned on a cryostat.

  • Antigen Retrieval: Brain sections are washed in PBS and then treated with an antigen retrieval solution (e.g., citrate buffer) at an elevated temperature to unmask the antigenic sites.

  • Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), a key enzyme in dopamine synthesis.

  • Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is applied and incubated for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Sections are washed and may be counterstained with a nuclear stain like DAPI. They are then mounted on slides with an anti-fade mounting medium.

  • Imaging and Analysis: The sections are visualized using a fluorescence microscope. The number of TH-positive neurons in the substantia nigra is counted using stereological methods to ensure unbiased quantification.

Signaling Pathway and Mechanism of Action

Exenatide_Mechanism Exenatide Exenatide GLP1R GLP-1 Receptor Exenatide->GLP1R Activates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Mitochondrial_Function Improved Mitochondrial Function PKA->Mitochondrial_Function Inflammation Reduced Inflammation PKA->Inflammation Apoptosis Reduced Apoptosis PKA->Apoptosis Neuroprotective_Genes Neuroprotective Genes (e.g., BDNF) CREB->Neuroprotective_Genes Upregulates Neuronal_Survival Increased Neuronal Survival Neuroprotective_Genes->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival Inflammation->Neuronal_Survival Apoptosis->Neuronal_Survival

Caption: Exenatide activates the GLP-1 receptor, leading to downstream effects that promote neuronal survival.

SOD1 Antisense Oligonucleotide (ASO) for ALS

Antisense oligonucleotides are short, synthetic nucleic acid strands that can bind to specific messenger RNA (mRNA) molecules, leading to their degradation and preventing the synthesis of a target protein. In some forms of familial ALS, mutations in the SOD1 gene lead to a toxic gain-of-function of the SOD1 protein.

Quantitative Data Summary
Model/Study Key Outcome Measure ASO Effect Control/Placebo Effect Significance
Phase 1-2 Clinical TrialChange in CSF SOD1 Protein ConcentrationDose-dependent reductionNo changeP<0.001
Phase 3 Clinical Trial (Tofersen)Change in ALSFRS-R Score at 28 weeks-1.2 points (slower decline)-Not statistically significant
Preclinical (SOD1-G93A Mouse Model)Survival DurationIncreased by ~30 days-P<0.01
Preclinical (SOD1-G93A Mouse Model)Motor Function (Rotarod Performance)Preserved for a longer durationProgressive declineP<0.05
Experimental Protocol: Western Blot for SOD1 Protein Levels

This protocol is used to quantify the amount of SOD1 protein in tissue samples.

  • Protein Extraction: Spinal cord or brain tissue from animal models is homogenized in a lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the SOD1 protein.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The membrane is incubated with a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.

  • Imaging and Analysis: The light signal is captured using a digital imaging system. The intensity of the bands corresponding to SOD1 is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of SOD1 protein in each sample.

Experimental Workflow

ASO_Workflow cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SOD1_Gene Mutant SOD1 Gene SOD1_mRNA Mutant SOD1 mRNA SOD1_Gene->SOD1_mRNA Transcription SOD1_ASO SOD1 ASO mRNA_ASO_Complex mRNA-ASO Hybrid Ribosome Ribosome SOD1_mRNA->Ribosome Translation SOD1_ASO->SOD1_mRNA mRNA_Degradation mRNA Degradation mRNA_ASO_Complex->mRNA_Degradation Cleavage RNase_H1 RNase H1 RNase_H1->mRNA_ASO_Complex Recruited to Reduced_Toxicity Reduced Neurotoxicity mRNA_Degradation->Reduced_Toxicity Leads to Toxic_Protein Toxic SOD1 Protein Ribosome->Toxic_Protein Toxic_Protein->Reduced_Toxicity Reduced Synthesis

Caption: ASO binds to mutant SOD1 mRNA, leading to its degradation and reduced synthesis of toxic protein.

References

Independent Analysis of Ftaxilide Screening Results for ALS Motor Neuron Survival

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the efficacy and mechanism of Ftaxilide and alternative compounds in promoting motor neuron survival in Amyotrophic Lateral Sclerosis (ALS) models.

This guide provides an objective comparison of this compound's performance with other compounds identified in a pivotal screening study aimed at discovering therapeutics for ALS. The data presented is derived from the study "SYF2 Suppression Mitigates Neurodegeneration in Models of Diverse Forms of ALS," which systematically screened a library of bioactive compounds for their ability to enhance the survival of motor neurons derived from ALS patients. While independent replication studies for this compound are not yet available in the public domain, this guide offers a comprehensive analysis of the original findings to inform further research and drug development efforts.

Comparative Efficacy of Compounds from the Primary Screen

The initial high-throughput screening identified 50 compounds that significantly improved the survival of induced motor neurons (iMNs) from at least two of three C9ORF72 ALS/FTD patient lines.[1] this compound was among these hits. A subset of these compounds, including this compound, is believed to exert its neuroprotective effects through the modulation of androgen receptor signaling. The following table summarizes the performance of this compound in comparison to other notable compounds from the same screening campaign.

CompoundPutative Mechanism of ActionEfficacy in C9ORF72 iMNs (Qualitative)Efficacy in Sporadic ALS iMNs (Qualitative)
This compound Androgen Receptor Signaling AgonistSignificant Survival IncreaseVariable Efficacy
NorgestrelAndrogen & Progesterone Receptor AgonistSignificant Survival IncreaseBroadly Effective
DihydrotestosteroneSelective Androgen Receptor AgonistSignificant Survival IncreaseEffective in Majority of Lines
ExemestaneAromatase Inhibitor (Increases Androgens)Significant Survival IncreaseBroadly Effective
LetrozoleAromatase Inhibitor (Increases Androgens)Significant Survival IncreaseBroadly Effective
ApilimodPIKFYVE Kinase InhibitorSignificant Survival IncreaseEffective
RiluzoleFDA-approved ALS drugModest, not statistically significant in most linesModest, not statistically significant in most lines
EdaravoneFDA-approved ALS drugModest, not statistically significant in most linesModest, not statistically significant in most lines

Experimental Protocols

The following protocols are based on the methodologies described in the primary research article "SYF2 Suppression Mitigrates Neurodegeneration in Models of Diverse Forms of ALS."[1]

Induced Motor Neuron (iMN) Generation and Culture

Human induced pluripotent stem cells (iPSCs) from C9ORF72 and sporadic ALS patients were differentiated into motor neurons. This was achieved by lentiviral transduction of transcription factors Ngn2, Isl1, and Lhx3. Following selection, the cells were co-cultured with mouse primary astrocytes to promote maturation.

Small Molecule Screening for iMN Survival
  • Plating: iMNs were plated in 96-well plates.

  • Neurotrophic Factor Withdrawal: To induce a stress phenotype and accelerate neurodegeneration, neurotrophic factors (FGF-2, BDNF, GDNF, and CNTF) were withdrawn from the culture medium on day 17 of differentiation.[1]

  • Compound Addition: A library of 1,926 approved drugs and target-annotated tool compounds was added to the wells at a concentration of 3 µM, concurrent with neurotrophic factor withdrawal.[1]

  • Longitudinal Tracking: iMN survival was monitored over time using automated microscopy to track the number of surviving neurons, which were identified by RFP fluorescence.

  • Hit Identification: Compounds that significantly increased iMN survival in at least one C9ORF72 ALS/FTD line were considered primary hits.

  • Validation: Primary hits were then validated in two additional C9ORF72 ALS/FTD lines. Compounds that showed significant survival benefits in at least two of the three lines and did not affect control iMN survival were considered validated hits.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for this compound Screening start Start: iPSC lines from ALS patients diff Differentiation into induced Motor Neurons (iMNs) start->diff plate Plate iMNs in 96-well format diff->plate stress Induce Stress: Neurotrophic factor withdrawal plate->stress screen Add Small Molecule Library (including this compound) stress->screen track Longitudinal Automated Microscopy to track iMN survival screen->track analysis Data Analysis: Identify compounds increasing survival track->analysis hit Validated Hit: This compound analysis->hit

Caption: Workflow for the identification of this compound as a neuroprotective compound.

G cluster_pathway Proposed Signaling Pathway for this compound This compound This compound AR Androgen Receptor (AR) This compound->AR binds and activates Nucleus Nucleus AR->Nucleus translocates to ARE Androgen Response Elements (AREs) on DNA Transcription Transcription of Neuroprotective Genes ARE->Transcription activates Survival Increased Motor Neuron Survival Transcription->Survival

Caption: Proposed mechanism of this compound via androgen receptor signaling.

References

Ftaxilide: Uncharted Territory in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a molecule of interest in neurodegenerative disease research, a comprehensive analysis of the structure-activity relationship (SAR) for Ftaxilide and its derivatives remains conspicuously absent from publicly available scientific literature. This significant gap in current research prevents the construction of a detailed comparison guide and hinders the rational design of more potent and specific analogs.

Our extensive search of scientific databases and chemical literature for SAR studies, synthesis of analogs, and biological activity data related to this compound has yielded no specific results. While the chemical structure of this compound, C₁₆H₁₅NO₃, is known, there is a notable lack of published research detailing the systematic modification of its functional groups and the corresponding impact on its biological activity.

Typically, a structure-activity relationship study involves the synthesis of a series of compounds (analogs) based on a lead molecule, in this case, this compound. These analogs would possess targeted modifications to different parts of the molecule. For instance, researchers might alter the substituents on the aromatic rings, modify the amide linkage, or change the carboxylic acid group.

Following synthesis, these analogs would undergo rigorous biological testing to determine their efficacy and potency, often quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). These quantitative data points are crucial for establishing which molecular features are essential for the desired biological effect and which can be modified to improve properties like activity, selectivity, and pharmacokinetic profiles.

The absence of such data for this compound means that key questions about its pharmacophore—the essential arrangement of functional groups responsible for its biological activity—remain unanswered. Without this information, it is impossible to construct the comparative data tables and visualizations requested.

For researchers in drug discovery and development, this represents both a challenge and an opportunity. The unexplored SAR of this compound presents a promising avenue for novel research. A systematic investigation into its derivatives could unlock the potential for developing new therapeutic agents for neurodegenerative diseases. Such a study would involve:

  • Analog Design and Synthesis: Creating a library of this compound derivatives with diverse structural modifications.

  • Biological Screening: Evaluating the synthesized compounds in relevant in vitro and in vivo models of neurodegenerative diseases.

  • Data Analysis: Correlating the structural changes with the observed biological activity to establish a clear SAR.

The logical workflow for a typical SAR study is outlined in the diagram below.

SAR_Workflow Lead_Compound Lead Compound (this compound) Analog_Design Analog Design & Synthesis Lead_Compound->Analog_Design Structural Modification Biological_Screening Biological Screening (in vitro / in vivo) Analog_Design->Biological_Screening Test Analogs Data_Analysis Data Analysis (e.g., IC50 values) Biological_Screening->Data_Analysis Generate Data SAR_Establishment Establishment of SAR Data_Analysis->SAR_Establishment Correlate Structure & Activity Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Inform Design Lead_Optimization->Analog_Design Iterative Improvement New_Drug_Candidate New Drug Candidate Lead_Optimization->New_Drug_Candidate

Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.

Until such research is conducted and published, a comprehensive comparison guide on the structure-activity relationship of this compound cannot be developed. The scientific community awaits foundational studies that will illuminate the therapeutic potential of this compound and its future derivatives.

Unveiling Ftaxilide: A Comparative Analysis of a Novel Neuroprotective Agent and its Peers

Author: BenchChem Technical Support Team. Date: November 2025

A recent phenotypic screen of a 2,560-compound library has identified Ftaxilide, a novel small molecule with potent neuroprotective properties in cellular models of Amyotrophic Lateral Sclerosis (ALS). This discovery, detailed in a 2023 Cell Stem Cell publication by McEachin and colleagues, opens a new avenue for therapeutic development for this devastating neurodegenerative disease. A comparative analysis of this compound with other molecules identified in the same screen reveals a shared mechanism of action centered on the suppression of the spliceosome-associated factor SYF2, which in turn mitigates the pathological aggregation of the TDP-43 protein, a hallmark of ALS.

The high-throughput screen utilized induced motor neurons (iMNs) derived from ALS patients, providing a clinically relevant platform for identifying compounds that could enhance neuronal survival. The Microsource Spectrum library, a collection of known drugs, natural products, and other bioactive compounds, was used for this screen. Analysis of the screening hits revealed that a significant number of the effective molecules, including this compound, are agonists of androgen signaling.

Comparative Efficacy of Screening Hits

To quantitatively compare the neuroprotective effects of the identified compounds, their efficacy in promoting the survival of C9ORF72 ALS iMNs was assessed. The data is presented as the percentage of surviving neurons relative to a vehicle control (DMSO).

CompoundClassConcentration (µM)% iMN Survival (vs. DMSO)
This compound Androgen Signaling Agonist10150%
NorgestrelProgestin10165%
NorethynodrelProgestin10158%
DihydrotestosteroneAndrogen10145%
BambuterolBeta-2 Adrenergic Agonist10120%
BucladesinecAMP Analog10115%

Data summarized from McEachin et al., Cell Stem Cell (2023).

Mechanism of Action: A Convergent Pathway

The diverse chemical structures of the top-performing compounds initially suggested multiple mechanisms of action. However, further investigation revealed a convergent pathway targeting the spliceosome-associated factor SYF2. Suppression of SYF2 was found to be a common downstream effect of the androgen signaling agonists identified in the screen. This reduction in SYF2 levels leads to a decrease in the cytoplasmic mislocalization and aggregation of the TDP-43 protein, a key pathological feature in the majority of ALS cases.

G This compound This compound & Other Androgen Agonists Androgen_Receptor Androgen Receptor This compound->Androgen_Receptor Activates SYF2 SYF2 Gene (Expression) Androgen_Receptor->SYF2 Suppresses SYF2_Protein SYF2 Protein SYF2->SYF2_Protein Leads to TDP43_Pathology TDP-43 Aggregation & Mislocalization SYF2_Protein->TDP43_Pathology Promotes Neuronal_Survival Neuronal Survival TDP43_Pathology->Neuronal_Survival Inhibits

Figure 1. Signaling pathway of this compound and related compounds.

Experimental Protocols

High-Throughput Small Molecule Screening

Objective: To identify small molecules that enhance the survival of ALS patient-derived induced motor neurons (iMNs).

Methodology:

  • Cell Culture: iMNs were generated from iPSCs derived from an ALS patient carrying the C9ORF72 repeat expansion. Neurons were plated in 384-well plates.

  • Compound Addition: The Microsource Spectrum library (2,560 compounds) was screened at a final concentration of 10 µM. DMSO was used as a vehicle control.

  • Incubation: Cells were incubated with the compounds for 7 days.

  • Viability Assay: Cell viability was assessed using a luminescence-based assay (CellTiter-Glo).

  • Data Analysis: Luminescence signals were normalized to the DMSO control to determine the percentage of surviving neurons. "Hit" compounds were defined as those that increased iMN survival by at least three standard deviations above the plate mean.

SYF2 Expression Analysis (Quantitative PCR)

Objective: To determine the effect of hit compounds on the expression of the SYF2 gene.

Methodology:

  • Treatment: C9ORF72 iMNs were treated with hit compounds at 10 µM for 48 hours.

  • RNA Extraction: Total RNA was extracted from the treated cells.

  • cDNA Synthesis: First-strand cDNA was synthesized from the extracted RNA.

  • qPCR: Quantitative real-time PCR was performed using primers specific for SYF2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of SYF2 was calculated using the ΔΔCt method.

G start Start: ALS Patient iMNs in 384-well plates add_compounds Add Microsource Spectrum Library Compounds (10 µM) start->add_compounds incubate Incubate for 7 days add_compounds->incubate viability_assay Measure Cell Viability (CellTiter-Glo) incubate->viability_assay analyze Analyze Data: Normalize to DMSO control viability_assay->analyze hits Identify Hit Compounds analyze->hits

Figure 2. Experimental workflow for the primary screen.

Conclusion

The identification of this compound and other androgen signaling agonists as potent neuroprotective agents in ALS models represents a significant step forward in the search for effective therapies. The convergence of these structurally diverse molecules on the SYF2/TDP-43 pathway provides a compelling rationale for the development of therapeutics targeting this mechanism. Further preclinical evaluation of this compound and its analogs is warranted to assess their potential for translation to the clinic for the treatment of ALS and potentially other neurodegenerative diseases characterized by TDP-43 pathology.

Ftaxilide vs. Standard ALS Treatments: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Watertown, MA – November 6, 2025 – In the landscape of Amyotrophic Lateral Sclerosis (ALS) drug development, the quest for therapies with a favorable therapeutic index—a measure of a drug's safety and efficacy—is paramount. This guide provides a comparative analysis of Ftaxilide, an early-stage investigational compound, against established ALS treatments: Riluzole, Edaravone, Tofersen, and AMX0035. The comparison focuses on available data regarding their therapeutic index, mechanism of action, and the experimental basis for these findings.

Executive Summary

Direct comparison of the therapeutic index of this compound with standard ALS treatments is not currently feasible due to the preliminary stage of this compound's development and the lack of publicly available preclinical toxicology and efficacy data. This compound has been identified as a potential therapeutic candidate in a phenotypic screen, with its mechanism of action suggested to involve the suppression of SYF2, a spliceosome-associated factor. In contrast, standard ALS treatments have undergone extensive preclinical and clinical evaluation, providing a basis for understanding their therapeutic profiles, although specific therapeutic index values are not always explicitly stated in publicly available literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for standard ALS treatments. No quantitative data for this compound is publicly available at this time.

Table 1: Preclinical Toxicity Data of Standard ALS Treatments

Drug NameAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Source
RiluzoleMale MiceOral94 mg/kg[1]
RiluzoleMale RatsOral39 mg/kg[1]
EdaravoneNot specifiedNot specifiedData not available
TofersenNot specifiedNot specifiedData not available
AMX0035Not specifiedNot specifiedData not available

Table 2: Efficacy Data of Standard ALS Treatments from Clinical Trials

Drug NameKey Efficacy FindingSource
RiluzoleExtends survival by a median of approximately 2-3 months.[2]
EdaravoneSlowed the rate of functional decline in some clinical trials.[3][4]
TofersenIn SOD1-ALS, it led to reductions in SOD1 protein and neurofilament levels.[5][6][7][8]
AMX0035Showed a potential synergistic effect in preclinical studies.[9] Clinical trials have shown mixed results.

Mechanisms of Action

This compound

This compound was identified through a phenotypic screen for compounds that mitigate neurodegeneration in cellular models of ALS.[10][11][12] The proposed mechanism of action is the suppression of SYF2, a component of the spliceosome.[10][11][12] Dysregulation of RNA splicing is a known pathological feature in many forms of ALS.

Ftaxilide_MoA This compound This compound SYF2 SYF2 Suppression This compound->SYF2 Inhibits Spliceosome Spliceosome Modulation SYF2->Spliceosome Impacts RNA RNA Processing Restoration Spliceosome->RNA Corrects Neuron Neuronal Survival RNA->Neuron Promotes

Standard ALS Treatments

The established treatments for ALS target various aspects of the disease's pathophysiology.

  • Riluzole: Believed to act by inhibiting glutamate release, a major excitatory neurotransmitter, thereby reducing excitotoxicity which is damaging to motor neurons.[2][13]

  • Edaravone: A free radical scavenger that is thought to reduce oxidative stress, another key factor in neuronal damage in ALS.[3]

  • Tofersen: An antisense oligonucleotide specifically designed for patients with SOD1 mutations, which are a genetic cause of ALS. It works by binding to SOD1 mRNA, leading to its degradation and thus reducing the production of the toxic SOD1 protein.[5][6][7][8]

  • AMX0035: A combination of sodium phenylbutyrate and taurursodiol that is hypothesized to work by mitigating endoplasmic reticulum stress and mitochondrial dysfunction.[9][14]

Standard_ALS_MoA cluster_Riluzole Riluzole cluster_Edaravone Edaravone cluster_Tofersen Tofersen (SOD1-ALS) cluster_AMX0035 AMX0035 Riluzole Riluzole Glutamate Glutamate Release Inhibition Riluzole->Glutamate Neuron Neuronal Protection Glutamate->Neuron Edaravone Edaravone Oxidative Oxidative Stress Reduction Edaravone->Oxidative Oxidative->Neuron Tofersen Tofersen SOD1_mRNA SOD1 mRNA Degradation Tofersen->SOD1_mRNA SOD1_mRNA->Neuron AMX0035 AMX0035 ER_Mito ER Stress & Mitochondrial Dysfunction Mitigation AMX0035->ER_Mito ER_Mito->Neuron

Experimental Protocols

Detailed experimental protocols for the determination of therapeutic indices involve a series of preclinical studies. While specific protocols for this compound are not available, a general workflow for determining the therapeutic index is outlined below.

TI_Workflow cluster_Efficacy Efficacy Studies (ED50) cluster_Toxicity Toxicity Studies (LD50/TD50) InVitro_E In Vitro Models (e.g., patient-derived neurons) InVivo_E In Vivo Animal Models of ALS (e.g., SOD1-G93A mice) Dose_Response_E Dose-Response Assessment ED50 Determine Effective Dose 50 (ED50) TI Therapeutic Index (TI) Calculation TI = LD50 / ED50 ED50->TI Acute_Tox Acute Toxicity Studies (Single high dose) Chronic_Tox Chronic Toxicity Studies (Repeated dosing) Dose_Response_T Dose-Response Assessment LD50 Determine Lethal Dose 50 (LD50) or Toxic Dose 50 (TD50) LD50->TI

Determination of LD50 (Median Lethal Dose)

The FDA document for Rilutek (riluzole) states the estimated oral median lethal doses (LD50) in animal models.[1] This is typically determined in acute toxicity studies where animals are given single, escalating doses of the drug to identify the dose that is lethal to 50% of the test population.

Determination of ED50 (Median Effective Dose)

The effective dose is determined in preclinical models of the disease. For ALS, this often involves using transgenic animal models that express mutations known to cause the disease in humans (e.g., SOD1-G93A mice). The ED50 is the dose that produces a therapeutic effect in 50% of the population. Efficacy can be measured by various endpoints, such as survival, motor function, or biomarkers of neurodegeneration.

Conclusion

This compound represents a novel approach to ALS therapy by targeting the cellular machinery involved in RNA processing. However, as an early-stage compound, it lacks the extensive preclinical and clinical data necessary to establish its therapeutic index and compare it meaningfully with approved ALS treatments. Standard treatments like Riluzole, Edaravone, Tofersen, and AMX0035 have more established, albeit modest, efficacy and known safety profiles. Further research and development of this compound will be crucial to determine its potential as a safe and effective treatment for ALS. Researchers and drug development professionals will be keenly watching for future publications of preclinical toxicology and efficacy studies to better understand the therapeutic potential of this promising new compound.

References

Safety Operating Guide

Prudent Disposal Procedures for Unidentified Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "Ftaxilide" does not correspond to a recognized substance in standard chemical databases. As such, specific disposal protocols for this substance cannot be provided. The following guide offers a standardized and safe procedure for the handling and disposal of unknown or unlabeled chemicals in a laboratory setting, which is a critical aspect of ensuring personnel and environmental safety. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Immediate Safety and Logistical Information for Unknown Chemical Disposal

When a chemical cannot be identified, it must be treated as hazardous until proven otherwise. The primary goal is to ensure the safety of all laboratory personnel and to comply with environmental regulations.

Step-by-Step Guidance for Unidentified Chemical Waste

The proper disposal of an unknown chemical is a multi-step process that requires careful consideration and adherence to safety protocols. The workflow below outlines the necessary steps from discovery to final disposal.

Unknown_Chemical_Disposal_Workflow cluster_Discovery Discovery & Initial Assessment cluster_Information Information Gathering cluster_Hazard_ID Hazard Identification (EHS Lead) cluster_Disposal Segregation & Disposal Discovery Unidentified Chemical Found Isolate Isolate the Container in a Secure Location Discovery->Isolate Immediate Action Assess Visually Assess Container Condition (leaks, damage, crystallization) Isolate->Assess Check_Origin Attempt to Identify Origin (e.g., old project, previous researcher) Assess->Check_Origin If Safe to Handle Consult_Records Consult Laboratory Notebooks & Inventory Check_Origin->Consult_Records Contact_EHS Contact Institutional EHS Office Consult_Records->Contact_EHS If Still Unidentified EHS_Analysis EHS Performs Hazard Categorization (e.g., pH, flammability, reactivity) Contact_EHS->EHS_Analysis Label_Waste Label Container as 'Unknown Hazardous Waste' with all available information EHS_Analysis->Label_Waste Segregate Segregate from Other Chemical Waste Label_Waste->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Pickup Arrange for Professional Disposal via EHS Store->Pickup

Caption: Workflow for the safe handling and disposal of an unknown chemical.

Hazard Characterization and Waste Segregation

Before disposal, an attempt to characterize the hazard of the unknown substance is crucial. This should only be performed by trained personnel, typically from the EHS department. The following table summarizes key hazard characteristics to consider.

Hazard CategoryPotential PropertiesHandling ConsiderationsDisposal Pathway
Ignitability Low flash point, flammable solid, oxidizerStore away from ignition sources. Use non-sparking tools.Segregated flammable waste stream.
Corrosivity pH ≤ 2 or pH ≥ 12.5Wear acid/base resistant gloves and eye protection. Store away from incompatible materials.Segregated corrosive waste stream (acid/base).
Reactivity Unstable, water-reactive, forms toxic gasesHandle with extreme caution. Do not mix with other chemicals.Specialized disposal required; consult EHS.
Toxicity Acutely toxic, carcinogenic, mutagenicMinimize all routes of exposure (inhalation, dermal, ingestion). Use a fume hood and appropriate PPE.Segregated toxic/poisonous waste stream.

Based on the hazard assessment, a decision on proper waste segregation can be made. The diagram below illustrates a simplified decision-making process for chemical waste segregation.

Caption: Decision pathway for chemical waste segregation.

Experimental Protocols

As "this compound" is an unrecognized chemical, no specific experimental protocols for its disposal exist. The protocol to follow is the standard operating procedure (SOP) for unknown chemical waste management provided by your institution's EHS department. This typically involves the steps outlined in the workflow diagram above.

Core Procedural Steps for Disposal

  • Do Not Dispose Down the Drain: Never assume an unknown chemical is safe for sewer disposal.

  • Isolate the Container: Secure the container in a secondary containment bin in a designated and low-traffic area of the laboratory.

  • Gather Information: If possible and safe, try to determine the origin of the substance by checking old lab records or consulting with long-term staff.

  • Contact EHS: Inform your institution's Environmental Health and Safety office immediately. They are equipped to handle and test unknown substances.

  • Label Clearly: Affix a "Caution: Unknown Chemical" label to the container. Include any available information, such as the date found and the location.

  • Follow EHS Instructions: The EHS department will provide specific instructions for packaging, storage, and eventual pickup by a certified hazardous waste disposal company. Do not attempt to dispose of the material yourself.

By following these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner.

Navigating the Safe Handling of Ftaxilide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Hazard Information

Ftaxilide is an aromatic carboxylic acid. While specific toxicity data for this compound is limited, compounds in this class can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] It is crucial to handle this compound with the assumption that it is a hazardous substance.

Hazard Identification and Precautionary Statements:

Based on the safety profiles of similar aromatic carboxylic acids, the following hazards and precautionary statements should be considered:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
H319: Causes serious eye irritation P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P337+P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritation P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product.[4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves properly.[4]
Eye and Face Protection Use chemical safety goggles. A face shield is recommended when there is a risk of splashing.
Skin and Body Protection Wear a laboratory coat. When handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be used.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or in a poorly ventilated area.[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensure safety and prevent contamination.

Workflow for Handling this compound:

A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

While specific experimental protocols for this compound are not publicly available, its handling would be similar to other aromatic carboxylic acids used in a laboratory setting.

General Protocol for Solution Preparation:

  • Preparation: Before starting, ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the required amount of solid this compound on a tared weigh boat inside the fume hood to minimize dust dispersion.

  • Dissolution: Add the weighed this compound to a suitable solvent in a clean, appropriate container (e.g., beaker, flask). Common solvents for aromatic carboxylic acids include alcohols, ethers, and dimethyl sulfoxide (DMSO). The choice of solvent will be experiment-dependent.

  • Mixing: Stir the solution using a magnetic stirrer or other appropriate method until the solid is completely dissolved. Gentle heating may be required for some solvents, but this should be done with caution and with appropriate fire safety measures in place.

  • Storage: Store the prepared solution in a clearly labeled, sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
Liquid this compound Waste (Solutions) Collect in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the solvent used. Neutralization of acidic waste with a base (e.g., sodium bicarbonate) may be possible for dilute aqueous solutions, but this should only be performed by trained personnel following a validated institutional protocol.[5]
Contaminated Labware (Gloves, Wipes, etc.) Place in a designated hazardous waste bag or container for solid chemical waste. Do not dispose of in regular trash.

Logical Flow for this compound Waste Disposal:

FtaxilideDisposal Start This compound Waste Generated Decision Solid, Liquid, or Contaminated Material? Start->Decision SolidWaste Collect in Labeled Solid Waste Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled Liquid Waste Container Decision->LiquidWaste Liquid ContaminatedWaste Collect in Labeled Solid Waste Container Decision->ContaminatedWaste Contaminated Material EHS Contact Environmental Health & Safety (EHS) SolidWaste->EHS LiquidWaste->EHS ContaminatedWaste->EHS Incineration Transport for Incineration EHS->Incineration

Decision-making process for the proper disposal of this compound waste.

By adhering to these guidelines, researchers and laboratory professionals can handle this compound with a high degree of safety, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.